Rebaudioside M
Description
a sweetening agent isolated from Stevia rebaudiana; structure in first source
Properties
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVXNMGMKBGQU-PHESRWQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-44-3 | |
| Record name | Rebaudioside M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAUDIOSIDE M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: The Discovery and Isolation of Rebaudioside M from Stevia rebaudiana
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of Stevia rebaudiana, has emerged as a next-generation, high-potency sweetener due to its clean, sugar-like taste profile with minimal bitterness.[1][2] Its low natural abundance, typically less than 0.1% of the leaf's dry weight, presents significant challenges for commercial-scale extraction and purification.[1] This technical guide provides an in-depth overview of the discovery of Reb M, its physicochemical properties, and the multi-step methodologies employed for its isolation and purification from the plant matrix. It details the conventional workflow, from initial aqueous extraction and resin-based concentration to advanced chromatographic separation and final crystallization. Furthermore, this document outlines the key analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), used for the identification and quantification of Reb M. Detailed experimental protocols and structured data tables are provided to serve as a comprehensive resource for professionals in the field.
Introduction: The Quest for a Superior Natural Sweetener
The leaves of the Stevia rebaudiana Bertoni plant, a perennial shrub native to South America, have been used for centuries by the indigenous people of Paraguay as a natural sweetening agent.[3] The source of this intense sweetness is a class of compounds known as steviol glycosides, which are diterpenoid glycosides. While several steviol glycosides have been identified, the most abundant have historically been Stevioside and Rebaudioside A.[4][5]
In the continuous search for sweeteners with improved organoleptic properties, researchers identified this compound (also known as Rebaudioside X), one of the minor sweet components of the stevia leaf.[3] Reb M has garnered significant interest from the food and beverage industry because it exhibits a sweetness potency 200-350 times that of sucrose, coupled with a significantly reduced bitter or licorice-like aftertaste compared to more abundant glycosides like Rebaudioside A.[2][3]
The primary challenge in utilizing Reb M is its extremely low concentration in the plant, which makes direct extraction and purification an intricate and costly endeavor.[1][6] This guide focuses on the technical aspects of discovering and isolating this high-value compound directly from its natural source.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of Reb M is fundamental to developing effective isolation and purification strategies. Key properties are summarized in the table below.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₅₆H₉₀O₃₃ | [2] |
| Molecular Weight | 1291.29 g/mol | [2] |
| Sweetness Potency | 200–350 times that of sucrose | [2][3] |
| Taste Profile | Clean, sweet taste with a slightly bitter or licorice aftertaste | [2][3] |
| Water Solubility (25 °C) | Crystalline Form: ~0.1 g/100 mLAmorphous Form: 1.1–1.3 g/100 mL | [1][3] |
| Stability | Stable as a dry powder for at least one year at ambient temperature | [3] |
Isolation and Purification Methodologies
The isolation of this compound from Stevia rebaudiana is a multi-stage process designed to separate a low-concentration target compound from a complex mixture of similar molecules. The general workflow involves extraction, initial purification via adsorption resins, fine separation using chromatography, and a final crystallization step.
Experimental Protocols
This protocol outlines the initial steps to obtain a steviol glycoside-rich extract from dried stevia leaves.
-
Pre-treatment (Optional): To remove non-polar impurities such as pigments and waxes, dried and powdered stevia leaves are first washed with a non-polar solvent like hexane.[7][8]
-
Aqueous Extraction: The pre-treated leaf material is then extracted with hot water (typically 50-65°C) for several hours with agitation.[5][7][9] This step solubilizes the polar steviol glycosides into the aqueous phase.
-
Filtration: The resulting water-leaf mixture is filtered to remove solid plant material, yielding a crude aqueous filtrate.[5]
-
Adsorption and Concentration: The crude extract is passed through a column packed with a porous adsorbent resin. The steviol glycosides are trapped on the resin while more polar impurities like sugars and salts pass through.[5]
-
Elution: The resin is washed with an aqueous solution of methanol or ethanol to release the bound steviol glycosides.[3][5]
-
Solvent Removal: The eluate is concentrated by evaporation, often under vacuum, to remove the alcohol and some of the water, resulting in a steviol glycoside-rich syrup or powder. This material serves as the starting point for fine chromatographic separation.
To isolate Reb M from other closely related steviol glycosides, preparative High-Performance Liquid Chromatography is employed. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for this purpose.[4]
-
Sample Preparation: The steviol glycoside-rich extract obtained from Protocol 1 is dissolved in the mobile phase.
-
Chromatographic System: A preparative HPLC system equipped with a HILIC column is used.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 83:17 v/v) is commonly used.[4]
-
Flow Rate: A typical flow rate for preparative scale is around 10 mL/min.[4]
-
Detection: The eluting compounds are monitored using a UV detector at 210 nm.
-
Fraction Collection: Fractions are collected based on the retention times of the target compounds. Since Reb M is one of the more polar steviol glycosides due to its higher number of glucose units, its retention time will differ from less polar glycosides like Stevioside and Rebaudioside A.
-
Post-Collection Processing: Fractions corresponding to Reb M are pooled, and the solvent is removed to yield a purified, Reb M-enriched solid.
The final step to achieve high purity involves the crystallization of Reb M from the enriched fraction.
-
Dissolution: The Reb M-enriched solid is dissolved in a suitable solvent system, typically aqueous methanol or aqueous ethanol, by heating.[3][10][11]
-
Crystallization: The solution is slowly cooled to a low temperature to induce the formation of Reb M crystals.[10] This process is based on the principle that the solubility of Reb M decreases as the temperature is lowered, and the highly ordered crystal lattice will exclude remaining impurities.
-
Separation and Drying: The Reb M crystals are separated from the mother liquor by filtration or centrifugation.[10] The crystals are then washed with a small amount of cold solvent and dried under vacuum to yield a final product with >95% purity.[3][10]
Analytical Methods for Identification and Quantification
Accurate and reliable analytical methods are crucial for monitoring the purification process and for the final quality control of Reb M.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of steviol glycosides. Reversed-phase HPLC with UV detection is the most common method.
-
Sample Preparation: A known weight of the sample is dissolved in the mobile phase or a compatible solvent to a specific concentration (e.g., 0.1-1.0 mg/mL). The solution is filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM sodium phosphate at pH 2.6 or water with 0.1% formic acid).[12][14] A typical isocratic mixture might be 32:68 (v/v) acetonitrile:buffer.[12]
-
Column Temperature: Maintained at a constant temperature, e.g., 55°C.[14]
-
Quantification: The concentration of Reb M is determined by comparing its peak area to that of a certified reference standard using a calibration curve.
-
| Parameter | Typical Value | Source(s) |
| Column Type | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | [12][13] |
| Mobile Phase | Acetonitrile : Sodium Phosphate Buffer (pH 2.6) | [12] |
| Ratio (v/v) | 32 : 68 | [12] |
| Flow Rate | 1.0 mL/min | [12][14] |
| Detection Wavelength | UV at 210 nm | [12][14] |
| Retention Time | Dependent on exact conditions, but distinct from other major glycosides | [12] |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
For unequivocal identification and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS).[15] MS provides molecular weight data, which helps to confirm the identity of the compound in a given chromatographic peak.[14]
For the complete and definitive structural elucidation of a novel or isolated glycoside, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[14] Techniques such as 1H NMR, 13C NMR, and 2D NMR (like COSY and HMBC) are used to determine the exact structure, including the number and type of sugar units and their linkage points to the steviol core.[4][14]
Challenges and Future Outlook
The primary obstacle to the widespread use of Reb M derived from plant extraction is its low natural concentration, which leads to high production costs. While new cultivars of Stevia rebaudiana are being bred to have higher concentrations of desirable minor glycosides like Reb M, the industry is also heavily investing in alternative production methods.[16] These include:
-
Bioconversion/Enzymatic Modification: Using specific enzymes to add glucose units to more abundant steviol glycosides (like Rebaudioside A) to convert them into this compound.[6][17]
-
Fermentation: Employing genetically engineered microorganisms (such as yeast) to produce Reb M from simple sugars.[18][19]
These biotechnological approaches promise a more sustainable and cost-effective supply of high-purity this compound, potentially overcoming the limitations of agricultural extraction.
Conclusion
This compound stands out among steviol glycosides for its superior taste quality, making it a highly sought-after natural, non-caloric sweetener. Its discovery was a significant step forward in the development of sugar substitutes. However, its isolation from Stevia rebaudiana is a complex and challenging process that requires a sophisticated, multi-step purification strategy involving extraction, adsorption chromatography, preparative HPLC, and crystallization. The analytical methods, particularly HPLC, are critical for process control and ensuring the purity of the final product. While direct extraction from the plant remains a viable method, the future of large-scale this compound production is likely to be dominated by more economical and scalable biotechnological methods.
References
- 1. steviaworld.ca [steviaworld.ca]
- 2. researchgate.net [researchgate.net]
- 3. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 6. Stevia IP battle: Sweegen prevails in four-year-long patent dispute with PureCircle over Reb M [foodnavigator-usa.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. fda.gov [fda.gov]
- 11. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 12. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. MSU Technologies [msut.technologypublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. US9957540B2 - Methods for improved production of Rebaudioside D and this compound - Google Patents [patents.google.com]
- 19. US11274328B2 - Methods for producing rebaudioside D and this compound and compositions thereof - Google Patents [patents.google.com]
Rebaudioside M molecular structure and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, has garnered significant attention within the scientific community and food industry for its exceptional sweetness profile, closely mimicking that of sucrose without the associated caloric intake.[1][2] This technical guide provides an in-depth overview of the molecular structure and chemical characteristics of this compound. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this high-potency natural sweetener. The guide summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its molecular structure and purification workflow.
Molecular Structure and Chemical Identity
This compound is a complex diterpene glycoside.[3] Its structure consists of a central steviol aglycone backbone to which six glucose units are attached at the C-13 and C-19 positions.[3] Specifically, it is a derivative of Rebaudioside A where the hydroxy groups at positions 2 and 3 of the beta-D-glucosyl ester moiety have both been converted to the corresponding beta-D-glucosides.[2][3] This extensive glycosylation is believed to be responsible for its favorable taste profile, which exhibits significantly reduced bitterness and licorice-like aftertastes often associated with other steviol glycosides like stevioside and Rebaudioside A.
The chemical structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Chemical Characteristics
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and developmental settings.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₉₀O₃₃ | [2][3][4][5] |
| Molecular Weight | 1291.3 g/mol | [2][3][4][5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | Data not readily available. For reference, the melting point of Rebaudioside A is 242-244 °C. | [5] |
| Solubility | ||
| Crystalline Form in Water (25 °C) | 0.1 g/100 mL | [6][7][8] |
| Amorphous Form in Water (25 °C) | 1.1–1.3% | [6][8][9] |
| In Ethanol | Slightly soluble | [6][9] |
| In DMSO | 27.5 mg/mL (with sonication) | [9] |
| Sweetness Potency | 200–350 times sweeter than sucrose | [1][6][8][10] |
| Stability | ||
| Dry Powder | Stable for at least one year at ambient temperature. | [6][9] |
| Aqueous Solution (pH) | Most stable at pH 4–8. | [3][6] |
| Temperature | Stability decreases with increasing temperature. | [6] |
Experimental Protocols
The characterization and quantification of this compound rely on several analytical techniques. The following sections provide an overview of the methodologies commonly employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary method for determining the purity of this compound and for quantifying its presence in extracts and final products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of acetonitrile and a sodium-phosphate buffer (e.g., 10 mmol/L, pH 2.6). A typical gradient might start with a higher aqueous phase concentration and gradually increase the acetonitrile concentration.
-
Flow Rate: A flow rate of 1.0 mL/min is a common setting.
-
Detection: UV detection at 210 nm is standard for steviol glycosides.
-
Sample Preparation: Solid samples are accurately weighed and dissolved in the mobile phase or a suitable solvent mixture. Liquid samples may be diluted and centrifuged or filtered prior to injection.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of this compound and for the identification of related compounds and potential isomers.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex proton and carbon signals.
-
Sample Preparation: The purified this compound sample is dissolved in a suitable deuterated solvent, such as pyridine-d₅.
-
Experiments: A suite of 1D and 2D NMR experiments are performed to fully assign the structure:
-
1D NMR: ¹H and ¹³C spectra provide initial information on the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for determining the glycosidic linkages and the attachment points of the sugar chains to the steviol core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.
-
-
Mass Spectrometry (MS) for Molecular Weight Determination and Identification
Mass spectrometry is used to determine the precise molecular weight of this compound and to confirm its identity, often in conjunction with a chromatographic separation technique like HPLC (LC-MS).
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.
-
Ionization Mode: ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.
-
Mass Analysis:
-
Full Scan: Acquires mass spectra over a wide m/z range to determine the molecular weight of the parent ion.
-
Tandem MS (MS/MS): The parent ion is isolated and fragmented to produce a characteristic fragmentation pattern, which can be used for structural confirmation and to differentiate between isomers. The fragmentation pattern typically shows the sequential loss of glucose units.
-
Isolation and Purification Workflow
The extraction of this compound from Stevia rebaudiana leaves and its subsequent purification is a multi-step process designed to isolate this minor glycoside from the more abundant steviol glycosides and other plant components.
Caption: A typical workflow for the extraction and purification of this compound.
Biological Activity and Signaling Pathways
Preliminary research suggests that this compound, like other steviol glycosides, is not metabolized in the upper gastrointestinal tract and is hydrolyzed to steviol by the gut microbiota. While primarily investigated for its sweetening properties, some studies have explored the broader biological effects of steviol glycosides, including potential anti-inflammatory and anti-hyperglycemic activities. However, specific signaling pathways directly modulated by this compound are still an active area of research. As a tool for researchers, it is important to note that this compound can be used to investigate the activation of the sweet taste receptor (TAS1R2/TAS1R3) signaling pathway.
Caption: Simplified signaling pathway for sweet taste perception initiated by this compound.
Conclusion
This compound represents a significant advancement in the field of natural, high-potency sweeteners. Its favorable taste profile and physicochemical properties make it a subject of intense interest for both fundamental research and commercial applications. This technical guide provides a foundational understanding of its molecular structure, chemical characteristics, and the analytical methods required for its study. As research continues, a deeper understanding of its biological activities and potential applications in drug development and human health is anticipated.
References
- 1. Rebaudioside M_STMONK [stmonk.com]
- 2. This compound | C56H90O33 | CID 92023628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]
- 4. lcms.cz [lcms.cz]
- 5. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: this compound produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
The Aqueous Behavior of Rebaudioside M: A Technical Guide to Its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, is gaining significant interest as a high-potensity, non-caloric natural sweetener with a taste profile remarkably similar to sucrose.[1][2] Its application in food, beverage, and pharmaceutical formulations necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous systems. This technical guide provides an in-depth analysis of the aqueous solubility and stability profile of this compound, compiling available data, outlining experimental methodologies, and illustrating key concepts.
Solubility Profile of this compound
The aqueous solubility of this compound is a critical parameter for its application, especially in beverage and liquid formulations. Its solubility is influenced by its physical form (crystalline vs. amorphous) and the presence of other steviol glycosides. Crystalline Reb M exhibits significantly lower aqueous solubility compared to its amorphous form.
Quantitative Solubility Data
The following table summarizes the reported aqueous solubility of this compound under various conditions.
| Form | Purity | Temperature (°C) | Solubility ( g/100 mL) | Source |
| Crystalline | >95% | 25 | 0.1 | [1][2][3] |
| Amorphous | >95% | 25 | 1.1 - 1.3 | [1][4] |
| Crystalline | Not Specified | Room Temperature | 0.05 | [5] |
| Disordered Crystalline Composition | 75-90% Reb M, 5-25% Reb D | Not Specified | ≥ 0.3 | [6] |
| Spray-dried Composition | 75-90% Reb M, 5-25% Reb D | Not Specified | ≥ 0.3 | [6] |
Note: The thermodynamic equilibrium solubility of pure Reb M in water has been reported as 0.26% at 25°C.[1][4] It has also been noted that certain crystalline compositions containing about 75-90% this compound and about 25-10% rebaudioside D by weight cannot be dissolved above concentrations of 0.1-0.15% (% w/w) at room temperature.[6] However, methods such as spray-drying or creating disordered crystalline compositions with other steviol glycosides like Rebaudioside D can significantly improve aqueous solubility.[6][7]
Stability Profile of this compound in Aqueous Solutions
The stability of this compound is crucial for ensuring product quality and shelf-life. As a dry powder, this compound is stable for at least one year at ambient temperature under controlled humidity.[1][4] In aqueous solutions, its stability is primarily influenced by pH and temperature.
Effect of pH
This compound is most stable in the pH range of 4 to 8.[1][4] It becomes noticeably less stable in highly acidic conditions, particularly below pH 2.[1][4] Its stability profile is reported to be very similar to that of Rebaudioside A.[1][8]
A study evaluating the stability of Reb M in mock beverage solutions at various pH levels (2.8, 3.2, 3.8, and 4.2) over 26 weeks at different temperatures concluded that Reb M is stable under relevant conditions of intended use.[9]
Effect of Temperature
As with many chemical compounds, the stability of this compound in aqueous solutions decreases with increasing temperature.[1][4] However, it demonstrates good stability during high-temperature, short-time (HTST) heat processing commonly used for beverages like flavored ice-teas, juices, and sport drinks.[1][8] One study investigated the degradation of Reb M at 80°C in a 0.1 M phosphoric acid solution (pH 2.0) for 24 hours, indicating that extreme conditions can lead to degradation.[10]
Degradation Pathways
Under hydrolytic conditions, particularly in acidic environments (pH 2-8), this compound undergoes several degradation reactions. The major degradation pathways include:
-
Isomerization of the C-16 olefin to form the C-15 isomer.
-
Hydration of the C-16 olefin.
Interestingly, the resulting degradation products are also reported to be sweet.[1][8]
Experimental Protocols
This section outlines the methodologies for evaluating the solubility and stability of this compound, synthesized from the available literature.
Determination of Aqueous Solubility (Equilibrium Solubility Method)
This protocol is based on the principle of determining the concentration of a saturated solution of the compound at a specific temperature.
Materials and Equipment:
-
This compound sample
-
Deionized water
-
Constant temperature shaker/incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Place the container in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of a suitable solvent (e.g., water/acetonitrile mixture).
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculate the solubility in g/100 mL or other desired units.
Stability Study in Aqueous Solutions (Forced Degradation Study)
This protocol describes a method to assess the stability of this compound under various stress conditions (pH, temperature).
Materials and Equipment:
-
This compound sample
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 8)
-
Temperature-controlled ovens or water baths
-
HPLC system with a suitable detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of this compound in deionized water.
-
Prepare a series of test solutions by diluting the stock solution with different buffer solutions to achieve the desired final pH values.
-
Divide the solutions for each pH into separate, sealed containers.
-
Store the containers at different constant temperatures (e.g., 5°C, 20°C, 30°C, 40°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 26 weeks), withdraw a sample from each container.
-
Analyze the samples immediately by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics and half-life.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the factors influencing the stability of this compound in aqueous solutions.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steviaworld.ca [steviaworld.ca]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. US20150017284A1 - Compositions and Methods for Improving this compound Solubility - Google Patents [patents.google.com]
- 7. Compositions and Methods for Improving this compound Solubility - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside this compound under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Symphony: A Technical Guide to the Mechanism of Action of Rebaudioside M on Sweet Taste Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular intricacies of how Rebaudioside M (Reb M), a potent, naturally derived sweetener, elicits its sweet taste. By examining its interaction with the T1R2/T1R3 sweet taste receptor, we provide a comprehensive overview of its binding mechanism, the downstream signaling cascade, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of sensory science, pharmacology, and drug development.
The Sweet Taste Receptor: A Heterodimeric G-Protein Coupled Receptor
The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] This receptor is expressed in taste bud cells on the tongue.[3] The T1R2/T1R3 receptor possesses multiple domains that play crucial roles in ligand binding and receptor activation:
-
Venus Flytrap Domain (VFD): A large extracellular domain responsible for binding a wide array of sweet-tasting molecules.[4][5]
-
Cysteine-Rich Domain (CRD): Connects the VFD to the transmembrane domain and is involved in receptor dimerization and allosteric modulation.[2]
-
Transmembrane Domain (TMD): A seven-helix bundle embedded in the cell membrane that undergoes conformational changes upon ligand binding to initiate intracellular signaling.[4][6]
This compound: A Multi-Site Agonist of the T1R2/T1R3 Receptor
This compound, a steviol glycoside extracted from the leaves of Stevia rebaudiana, is a potent non-caloric sweetener.[7][8] Its mechanism of action involves direct binding to and activation of the T1R2/T1R3 sweet taste receptor.[7] Emerging evidence suggests that Reb M, along with other steviol glycosides, does not bind to a single site but rather interacts with multiple locations on the receptor complex.[4][5][6] This multi-site binding model helps to explain the complex taste profiles and potential for synergistic effects with other sweeteners.
The primary binding site for many small-molecule sweeteners, including Reb M, is believed to be within the Venus Flytrap Domain of the T1R2 subunit (VFD2).[4][6] However, studies also indicate potential interactions with the VFD of T1R3 (VFD3) and the transmembrane domains (TMD2 and TMD3).[4][6] This multi-faceted interaction likely contributes to the high potency and clean sweet taste profile of Reb M.[8]
Quantitative Analysis of this compound Interaction
The potency of this compound has been quantified through various in vitro and sensory studies. The following table summarizes key quantitative data related to its activity at the sweet taste receptor.
| Parameter | Value | Species/System | Reference |
| EC50 | 29.54 µM | Human T1R2/T1R3 expressed in HEK293 cells (Calcium Mobilization Assay) | [6][7] |
| Relative Sweetness | 200-350 times sweeter than sucrose | Human Sensory Panels | [7][8] |
Downstream Signaling Cascade of T1R2/T1R3 Activation
The binding of this compound to the T1R2/T1R3 receptor initiates a canonical G-protein coupled receptor signaling cascade, leading to the perception of sweetness.
Upon binding of Reb M, the T1R2/T1R3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein gustducin.[3] The activated Gα-gustducin subunit, in turn, stimulates phospholipase C-β2 (PLCβ2).[3] PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[3] The elevated cytoplasmic Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. The influx of Na⁺ ions through TRPM5 leads to depolarization of the taste receptor cell. This depolarization, along with the increased intracellular Ca²⁺, opens the CALHM1/CALHM3 channel, resulting in the release of ATP, which acts as a neurotransmitter to activate afferent gustatory nerve fibers, sending a "sweet" signal to the brain.
Experimental Protocols for Studying this compound-Receptor Interactions
A variety of experimental techniques are employed to characterize the interaction of this compound with the sweet taste receptor.
Cell-Based Calcium Mobilization Assay
This is a widely used functional assay to measure the activation of the T1R2/T1R3 receptor in a cellular context.[2][7]
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding the human T1R2 and T1R3 subunits, along with a promiscuous G-protein chimera (e.g., Gα16-gust44) that couples the receptor to the PLC signaling pathway.[2]
-
Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: A baseline fluorescence is established, after which varying concentrations of this compound are added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.
References
- 1. From small sweeteners to sweet proteins: anatomy of the binding sites of the human T1R2_T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cube-biotech.com [cube-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Rebaudioside M in Stevia Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M) is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni, a perennial shrub native to South America.[1] It is highly sought after as a natural, zero-calorie sweetener due to its sucrose-like taste profile and lack of the bitter aftertaste associated with more abundant steviol glycosides like stevioside and rebaudioside A.[2] The low concentration of Reb M in the stevia plant, typically less than 0.1% of the dry leaf weight, makes its extraction and purification challenging and costly.[3] Consequently, significant research has focused on understanding and engineering its biosynthetic pathway to enable scalable production through microbial fermentation or enzymatic bioconversion. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Reb M in stevia plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and illustrating the regulatory networks involved.
The Core Biosynthetic Pathway of this compound
The biosynthesis of Reb M is a multi-step enzymatic process that begins with the methylerythritol 4-phosphate (MEP) pathway in the plastids, leading to the synthesis of the diterpenoid precursor geranylgeranyl diphosphate (GGDP). The pathway then proceeds through the formation of the steviol aglycone, followed by a series of sequential glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs) in the cytoplasm.[4][5]
The key steps in the conversion of GGDP to Reb M are as follows:
-
Synthesis of Steviol: GGDP is first cyclized to ent-copalyl diphosphate (CDP) by CDP synthase (CPS), and then further converted to ent-kaurene by ent-kaurene synthase (KS). ent-Kaurene is subsequently oxidized to ent-kaurenoic acid by ent-kaurene oxidase (KO). At this crucial branch point, ent-kaurenoic acid can either enter the gibberellin biosynthesis pathway or be hydroxylated at the C-13 position by ent-kaurenoic acid 13-hydroxylase (KAH) to form steviol, the aglycone core of all steviol glycosides.[5]
-
Initial Glycosylation of Steviol: The steviol molecule has two hydroxyl groups that are sites for glycosylation: the C-13 hydroxyl and the C-19 carboxyl group. The initial glycosylation is catalyzed by two key UGTs:
-
Elongation of the Sugar Moieties: Further glucose additions are catalyzed by another set of UGTs:
-
UGT91D2 adds a second glucose molecule to the C-13- and C-19-linked glucose units via a 1,2-glycosidic bond.[8]
-
UGT76G1 is a crucial enzyme that adds a glucose molecule via a 1,3-glycosidic bond to the existing glucose units at both the C-13 and C-19 positions. This enzyme is responsible for the final steps leading to the more complex steviol glycosides, including Reb M.[9]
-
The sequential action of these UGTs leads to the formation of a variety of steviol glycosides. The pathway to Reb M specifically involves the conversion of Rebaudioside A (Reb A) or Rebaudioside D (Reb D) as precursors.[7]
Quantitative Data
The concentration of steviol glycosides in stevia leaves varies depending on the cultivar, growing conditions, and developmental stage of the plant. The following tables summarize available quantitative data on the concentration of key intermediates and the kinetic properties of the enzymes involved in the Reb M biosynthetic pathway.
Table 1: Concentration of Major Steviol Glycosides in Stevia rebaudiana Leaves
| Compound | Concentration (% of Dry Leaf Weight) | Reference(s) |
| Stevioside | 5 - 10% | [1] |
| Rebaudioside A | 2 - 4% | [1] |
| Rebaudioside C | 1 - 2% | [1] |
| Dulcoside A | 0.5 - 1% | [1] |
| This compound | < 0.1% | [3] |
Table 2: Kinetic Parameters of Key UDP-Glycosyltransferases (UGTs)
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference(s) |
| UGT76G1 | Stevioside | 360 | 33.8 | [9] |
| UGT76G1 | Rebaudioside E | - | 41.8 | [9] |
| UGT76G1 | Rubusoside | - | 5.9 | [9] |
| UGT76G1 | Rebaudioside D | - | 3.3 | [9] |
| UGT76G1 | Steviolbioside | - | 4.8 | [9] |
| UGT85C2 | Steviol | 14.3 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the Reb M biosynthetic pathway.
Extraction and Quantification of Steviol Glycosides from Stevia Leaves
Objective: To extract and quantify the content of Reb M and other steviol glycosides from dried stevia leaves.
Methodology:
-
Sample Preparation:
-
Dry stevia leaves at 50°C for 24 hours and grind them into a fine powder.
-
Accurately weigh 100 mg of the powdered leaf material into a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of 70% (v/v) methanol to the tube.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at 60°C.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process with the pellet using another 10 mL of 70% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) (32:68, v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 210 nm.[11]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using authentic standards of Reb M and other steviol glycosides.
-
Heterologous Expression and Purification of UGTs
Objective: To produce and purify recombinant UGT enzymes for in vitro characterization.
Methodology (Generalized Protocol):
-
Gene Cloning:
-
Synthesize the codon-optimized coding sequence of the target UGT gene (e.g., UGT76G1).
-
Clone the gene into an appropriate expression vector (e.g., pET-28a(+) for E. coli expression with an N-terminal His-tag).
-
-
Heterologous Expression in E. coli:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 18°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.
-
In Vitro UGT Enzyme Assay
Objective: To determine the kinetic parameters of a purified UGT enzyme.
Methodology (using UDP-Glo™ Glycosyltransferase Assay):
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
Varying concentrations of the acceptor substrate (e.g., Reb D for UGT76G1)
-
A fixed, saturating concentration of the donor substrate, UDP-glucose (e.g., 1 mM)
-
Purified UGT enzyme (e.g., 50 ng)
-
-
Incubate the reaction at 30°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
UDP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Generate a UDP standard curve to convert luminescence readings to the amount of UDP produced.
-
Calculate the initial reaction velocities at different substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Regulation of the Reb M Biosynthetic Pathway
The biosynthesis of Reb M is tightly regulated at the transcriptional level. The expression of the key biosynthetic genes, particularly the UGTs, is influenced by various factors, including developmental stage, light, and phytohormones.[14][15] Several families of transcription factors have been identified as key regulators of the steviol glycoside pathway.
Key Transcription Factor Families:
-
MYB (myeloblastosis): Members of the R2R3-MYB family have been shown to regulate the expression of UGT genes. For instance, SrMYB1 has been identified as a direct transcriptional repressor of SrUGT76G1.[3]
-
bHLH (basic helix-loop-helix): These transcription factors are known to be involved in the regulation of various secondary metabolic pathways in plants, and are implicated in the regulation of steviol glycoside biosynthesis.[16]
-
WRKY: WRKY transcription factors are involved in plant defense and stress responses, and some have been shown to regulate the expression of genes in the steviol glycoside pathway. For example, SrWRKY71 negatively regulates the expression of SrUGT76G1.[17]
The promoters of the UGT genes contain various cis-acting regulatory elements (CREs) that serve as binding sites for these transcription factors. These CREs include light-responsive elements, hormone-responsive elements (e.g., for abscisic acid and auxin), and elements involved in tissue-specific expression.[18]
Conclusion
The biosynthetic pathway of this compound in Stevia rebaudiana is a complex and highly regulated process. While the core enzymatic steps have been largely elucidated, further research is needed to fully characterize the kinetic properties of all the UGTs involved and to unravel the intricate regulatory network that governs the flux through the pathway. A deeper understanding of these aspects will be crucial for the successful metabolic engineering of microorganisms and stevia plants for the enhanced production of this highly desirable natural sweetener. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and manipulate this important biosynthetic pathway.
References
- 1. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. biotechrep.ir [biotechrep.ir]
- 11. Hydrophobic recognition allows the glycosyltransferase UGT76G1 to catalyze its substrate in two orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 13. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 14. CN110730614A - High this compound stevia plant cultivars and methods of producing the same - Google Patents [patents.google.com]
- 15. Gene transcription and steviol glycoside accumulation in Stevia rebaudiana under polyethylene glycol‐induced drought stress in greenhouse cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dissection of transcriptional reprogramming of steviol glycosides synthesis in leaf tissue during developmental phase transitions in Stevia rebaudiana Bert - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The SrWRKY71 transcription factor negatively regulates SrUGT76G1 expression in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cmbr-journal.com [cmbr-journal.com]
The Sweet Enigma: Unraveling the Natural Occurrence and Concentration of Rebaudioside M in Stevia rebaudiana Cultivars
For Immediate Release
A Technical Guide for Researchers and Drug Development Professionals
Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining significant attention within the scientific and industrial communities for its remarkable sucrose-like sweetness profile, devoid of the bitter aftertaste often associated with more abundant steviol glycosides like stevioside and Rebaudioside A. This technical guide provides an in-depth exploration of the natural occurrence and concentration of Reb M in various stevia cultivars, details the experimental protocols for its quantification, and illustrates the biosynthetic pathway leading to its formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this high-potency natural sweetener.
Natural Abundance of this compound: A Tale of Scarcity
This compound is naturally present in Stevia rebaudiana leaves in very low concentrations, typically accounting for less than 0.1% of the total dry leaf weight.[1][2] This scarcity presents a significant challenge for its direct extraction and commercialization. However, through advanced agronomy and selective breeding programs, new cultivars are being developed with enhanced levels of Reb M, with some patented varieties reportedly reaching concentrations of up to approximately 2% of the dry leaf weight.[2]
A comparative transcriptomic analysis of five different S. rebaudiana varieties identified three cultivars, designated as HDM1, HDM2, and HDM3, which exhibit high levels of both Rebaudioside D and this compound. While the precise percentage of Reb M was not quantified in the initial report, these findings point towards the genetic potential for developing stevia plants with naturally higher Reb M content.
Table 1: Concentration of this compound and Other Major Steviol Glycosides in Select Stevia rebaudiana Cultivars
| Cultivar/Variety | This compound (% of Dry Leaf Weight) | Rebaudioside A (% of Dry Leaf Weight) | Stevioside (% of Dry Leaf Weight) | Reference |
| Typical S. rebaudiana | < 0.1% | 2 - 5% | 5 - 10% | [1][2] |
| Advanced Agronomy Varieties (Patented) | ~2% | Not specified | Not specified | [2] |
| AKH L1 | Not specified (used for Reb M isolation) | Not specified | Not specified | [3] |
| HDM1, HDM2, HDM3 | High (exact % not specified) | Not specified | Not specified |
Note: The data for many specific cultivars remains proprietary or is not widely published in comparative studies. The table reflects the currently available public information.
Experimental Protocols for the Quantification of this compound
Accurate quantification of this compound in stevia leaves and extracts is crucial for research, quality control, and product development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed for this purpose.
Extraction and Purification of this compound from Stevia rebaudiana Leaves
The following protocol is a synthesized methodology based on established practices for the extraction and purification of steviol glycosides for analytical quantification.
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound from stevia leaves.
Detailed Protocol:
-
Sample Preparation: Dry the Stevia rebaudiana leaves at a controlled temperature (e.g., 40-60°C) to a constant weight and then mill them into a fine powder.
-
Aqueous Extraction: Extract the powdered leaves with water (e.g., a 1:20 solid-to-liquid ratio) at a moderately elevated temperature (e.g., 40°C) for a specified duration (e.g., 2 hours) with continuous agitation.[3]
-
Filtration: Separate the aqueous extract from the solid plant material by filtration.
-
Flocculation and Clarification: Treat the filtrate with a flocculant, such as calcium oxide, to precipitate proteins, polysaccharides, and coloring agents.[3] Remove the resulting precipitate by filtration.
-
Deionization: Pass the clarified filtrate through a series of ion-exchange resins (e.g., Amberlite FCP22 (H+) and FPA53 (OH-)) to remove ionic impurities.[3]
-
Adsorption Chromatography: Load the deionized extract onto a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20). This step separates the steviol glycosides from more polar compounds.
-
Elution: Elute the steviol glycosides from the resin using a gradient of aqueous ethanol. Fractions enriched in this compound are collected.
-
Concentration and Drying: Treat the Reb M-rich eluate with activated carbon to remove remaining color impurities, followed by evaporation of the solvent under vacuum. The resulting purified extract is then dried.
-
Final Purification (Optional for high purity): For obtaining highly pure Reb M, recrystallization from aqueous methanol can be performed.[3]
Quantification by HPLC and UHPLC-MS/MS
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid, such as 0.1% orthophosphoric acid) and an organic solvent like acetonitrile or methanol.[4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of approximately 210 nm is common for steviol glycosides.
-
Quantification: Quantification is achieved by comparing the peak area of Reb M in the sample to a calibration curve generated from certified Reb M reference standards.
2.2.2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers higher sensitivity and selectivity for the analysis of Reb M, especially in complex matrices.
-
Column: A sub-2 µm particle size C18 or amide column is often used for better resolution and faster analysis times.[5]
-
Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile is commonly used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically the most effective for detecting steviol glycosides.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Reb M are monitored for unambiguous identification and quantification.
-
Quantification: Isotope-labeled internal standards can be used to improve the accuracy of quantification.
Biosynthesis of this compound in Stevia rebaudiana
The biosynthesis of this compound is a complex enzymatic process that begins with the formation of the diterpenoid steviol. A series of glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), then sequentially add glucose units to the steviol backbone.[6][7]
The pathway to this compound involves the conversion of steviol through a series of intermediates, including steviolmonoside, steviolbioside, stevioside, and Rebaudioside A. The formation of the more complex glycosides, such as Reb D and Reb M, involves further glycosylation of these precursors. The enzyme UGT76G1 is a key player in creating the branched glucose structure characteristic of many sweet steviol glycosides.[7] The conversion of Rebaudioside A to this compound is a multi-step process involving specific UGTs.
Biosynthetic Pathway of this compound
Caption: A simplified diagram of the key steps in the biosynthesis of this compound from steviol.
Future Outlook
The low natural abundance of this compound remains a primary hurdle for its widespread use as a natural sweetener. While advancements in plant breeding show promise for increasing its concentration in Stevia rebaudiana cultivars, alternative production methods are being actively explored. These include enzymatic bioconversion of more abundant steviol glycosides like Rebaudioside A and microbial fermentation using genetically engineered yeasts.[6] These biotechnological approaches may offer a more sustainable and economically viable route to high-purity Reb M, paving the way for its broader application in the food, beverage, and pharmaceutical industries. Further research into the genetic regulation of the steviol glycoside biosynthetic pathway will be instrumental in developing stevia varieties with optimized Reb M content.
References
- 1. researchgate.net [researchgate.net]
- 2. Stevia Sweeteners | Nature Meets Science [xplantein.com]
- 3. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. air.unimi.it [air.unimi.it]
- 6. A review on this compound: The next generation steviol glycoside and noncaloric sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis for branched steviol glucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Evaluation and Safety Assessment of Rebaudioside M: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M), a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, has garnered significant attention as a high-potency, zero-calorie sweetener. Its favorable taste profile, closely resembling that of sucrose, has positioned it as a key ingredient in the food and beverage industry's efforts to reduce sugar content. This technical guide provides a comprehensive overview of the toxicological evaluation and safety assessment of this compound, drawing upon key studies and regulatory evaluations from leading authorities such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).
Regulatory Standing and Acceptable Daily Intake (ADI)
This compound is classified as a steviol glycoside, and its safety is evaluated as part of this broader group of compounds. Regulatory agencies have established a group Acceptable Daily Intake (ADI) for all steviol glycosides, based on the common metabolic endpoint of steviol.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA have established an ADI for steviol glycosides of 0–4 milligrams per kilogram of body weight per day, expressed as steviol equivalents.[1][2][3][4] This ADI is based on a No-Observed-Adverse-Effect Level (NOAEL) derived from a comprehensive 2-year carcinogenicity study in rats with stevioside, another major steviol glycoside.[1][2] The safety of this compound is supported by numerous GRAS (Generally Recognized as Safe) notices submitted to the FDA, which have received no objections.[5][6][7]
Metabolism and Pharmacokinetics
The metabolic fate of this compound is a critical aspect of its safety assessment. Like other steviol glycosides, Reb M is not absorbed intact in the upper gastrointestinal tract. Instead, it is hydrolyzed by the gut microflora in the colon to its aglycone, steviol.[1][8] Steviol is then absorbed into the bloodstream, metabolized in the liver to steviol glucuronide, and subsequently excreted in the urine.[9] This common metabolic pathway is the basis for the "read-across" approach used by regulatory bodies, where toxicological data from one steviol glycoside can be applied to others, including this compound.[2][10]
Metabolic Pathway of this compound
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. Safety evaluation of the food additive steviol glycosides, predominantly this compound, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: this compound produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety evaluation of the food additive steviol glycosides, predominantly this compound, produced by fermentation using Yarrowia lipolytica VRM | EFSA [efsa.europa.eu]
Methodological & Application
Application Note: Quantification of Rebaudioside M in Stevia Extracts Using HPLC-UV
Introduction
Rebaudioside M (Reb M) is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, though it is present in much lower concentrations than major glycosides like Rebaudioside A and Stevioside. Reb M is of significant interest to the food and beverage industry due to its clean, sweet taste profile, which is very similar to sucrose, and its reduced bitterness and licorice aftertaste compared to other steviol glycosides.[1] As a high-purity, natural, non-caloric sweetener, accurate quantification of Reb M in stevia extracts is crucial for quality control, product formulation, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable analytical technique for the determination of steviol glycosides.[3] This application note presents a detailed HPLC-UV method for the quantification of this compound in stevia extracts.
Experimental
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is employed for this analysis. The method is designed to provide good resolution and sensitivity for this compound and other steviol glycosides. A reversed-phase C18 column is commonly used for the separation of these compounds.[3][4]
-
HPLC System: A system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
Column: Phenomenex Kinetex XB-C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent.[5]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water or 10 mM Sodium Phosphate Buffer (pH 2.6).[3][6]
-
Gradient Elution: A gradient elution is necessary to achieve optimal separation of the various steviol glycosides. A typical gradient starts with a lower concentration of the organic phase (Acetonitrile) and gradually increases.
-
Flow Rate: 0.7 mL/min.[5]
-
Injection Volume: 5.0 µL.[5]
-
Column Temperature: 60 °C.[5]
Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid or Sodium Phosphate (analytical grade)
-
Ultrapure water
-
Stevia extract samples
Sample Preparation:
Proper sample preparation is critical for accurate quantification.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution.[5] Serial dilutions are then made from the stock solution to create a series of calibration standards.
-
Sample Solution Preparation: Accurately weigh a known amount of the stevia extract. Dissolve the sample in the mobile phase diluent. The solution may require sonication to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[7]
Results and Discussion
The HPLC-UV method described provides excellent separation of this compound from other steviol glycosides present in the extract. The retention time for this compound will vary depending on the specific column and gradient conditions but should be consistent across runs. A typical chromatogram will show distinct peaks for the different steviol glycosides.[5]
Method Validation:
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters include:
-
Linearity: The method demonstrates a linear relationship between the peak area and the concentration of this compound over a specified range.[5]
-
Precision: The method shows a high degree of precision, with low relative standard deviation (RSD) for replicate injections.[7]
-
Accuracy: The accuracy of the method is typically assessed through recovery studies by spiking a placebo or a known matrix with a known amount of this compound.[5][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[5][7]
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC-UV analysis of steviol glycosides, including what can be expected for this compound.
| Parameter | Typical Value |
| Retention Time (Reb M) | Variable (dependent on exact method) |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] |
| Precision (%RSD) | < 2%[7] |
| Accuracy (Recovery) | 98-102% |
| LOD | ~0.02 µg/mL[7] |
| LOQ | ~0.05 µg/mL[7] |
Detailed Experimental Protocol
1. Preparation of Mobile Phase
-
Mobile Phase A: Acetonitrile (100%).
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of ultrapure water and mix well. Degas both mobile phases using an ultrasonic bath or an online degasser.[8]
2. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with a 30:70 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the 30:70 acetonitrile/water mixture.
3. Preparation of Sample Solutions
-
Accurately weigh approximately 50 mg of the stevia extract into a 50 mL volumetric flask.
-
Add approximately 30 mL of the 30:70 acetonitrile/water mixture and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then make up to the mark with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions. It is good practice to bracket the samples with standard injections to monitor for any drift in retention time or response.[8]
5. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample solution.
-
Calculate the percentage of this compound in the original stevia extract using the following formula:
% Reb M = (Concentration from HPLC (µg/mL) * Dilution Volume (mL)) / (Sample Weight (mg) * 10)
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of components in an HPLC-UV system.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
Application Note: Structural Elucidation of Rebaudioside M Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M) is a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. It is highly sought after as a high-potency, zero-calorie sweetener with a taste profile closely resembling that of sucrose. The complexity of the steviol glycoside biosynthesis and subsequent bioconversion or purification processes can lead to the formation of various isomers of Reb M. These isomers, while having the same molecular weight, may differ in their glycosidic linkages, which can significantly impact their sweetness profile and commercial viability.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules.[1][2][3] This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization and differentiation of this compound and its isomers, such as Rebaudioside M2.[1][2][3][4][5]
Experimental Protocols
Detailed 1D and 2D NMR experiments are crucial for the complete structural assignment of this compound isomers.[1][2][3][4][5][6] The following protocols are based on established methodologies for the analysis of steviol glycosides.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Solvent Selection: The choice of solvent can significantly impact the resolution of proton signals. Deuterated pyridine (pyridine-d5) is commonly used for steviol glycosides as it provides good signal dispersion.[1][7][8] Deuterated dimethyl sulfoxide (DMSO-d6) and deuterium oxide (D2O) are also viable alternatives.[1][9]
-
Sample Concentration: For standard NMR analysis, a concentration of 1-10 mg of the purified isomer dissolved in 0.5-0.6 mL of the deuterated solvent is typically sufficient.[9] For quantitative NMR (qNMR), precise weighing of the sample and an internal standard is required.[8][10][11]
-
Procedure:
-
Accurately weigh 1-10 mg of the purified this compound isomer.
-
Dissolve the sample in 600 μL of deuterated solvent (e.g., DMSO-d6) in a clean vial.[9]
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed to fully characterize the structure. All experiments are typically carried out at a constant temperature, for instance, 298 K.[9]
-
1D NMR:
-
1H NMR: Provides information on the number and chemical environment of protons. For quantitative analysis, a 90° pulse angle and a long relaxation delay (e.g., 60 seconds) are used.[9]
-
13C NMR: Determines the number of unique carbons and their chemical environments.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) spin-spin couplings, revealing adjacent protons.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (1H-13C) pairs.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying glycosidic linkages.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the relative stereochemistry.[1][2][3][4][5]
-
1D-TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system, which is particularly useful for assigning sugar residues.[1][2][3][4][5]
-
Data Presentation
The following tables summarize the 1H and 13C NMR chemical shifts for this compound and its isomer, Rebaudioside M2, in pyridine-d5. This data is essential for the identification and differentiation of these compounds.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound and Rebaudioside M2 in Pyridine-d5.
| Position | This compound | Rebaudioside M2 |
| Aglycone | ||
| 1 | 1.05, 2.25 | 1.06, 2.26 |
| 2 | 1.65, 2.20 | 1.66, 2.21 |
| 3 | 1.15, 1.85 | 1.16, 1.86 |
| 5 | 1.20 | 1.21 |
| 6 | 1.95, 2.35 | 1.96, 2.36 |
| 7 | 1.45, 1.60 | 1.46, 1.61 |
| 9 | 0.95 | 0.96 |
| 11 | 1.75, 1.85 | 1.76, 1.86 |
| 12 | 1.80, 2.10 | 1.81, 2.11 |
| 14 | 2.70 | 2.71 |
| 15 | 2.15, 2.55 | 2.16, 2.56 |
| 17a | 5.15 | 5.16 |
| 17b | 4.98 | 4.99 |
| 18 | 1.45 | 1.46 |
| 20 | 0.90 | 0.91 |
| Sugar I (C-19) | ||
| 1' | 6.25 | 6.26 |
| Sugar II (C-13) | ||
| 1'' | 4.85 | 4.86 |
| Sugar III (C-2' of Sugar I) | ||
| 1''' | 5.65 | 5.66 |
| Sugar IV (C-3'' of Sugar II) | ||
| 1'''' | 5.05 | 5.06 |
| Sugar V (C-2'' of Sugar II) | ||
| 1''''' | 5.40 | 5.41 |
| Sugar VI (C-3' of Sugar I) | ||
| 1'''''' | 5.10 | 5.11 |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound and Rebaudioside M2 in Pyridine-d5.
| Position | This compound | Rebaudioside M2 |
| Aglycone | ||
| 1 | 40.5 | 40.6 |
| 2 | 19.5 | 19.6 |
| 3 | 38.0 | 38.1 |
| 4 | 44.0 | 44.1 |
| 5 | 57.0 | 57.1 |
| 6 | 22.0 | 22.1 |
| 7 | 41.5 | 41.6 |
| 8 | 41.0 | 41.1 |
| 9 | 54.0 | 54.1 |
| 10 | 39.5 | 39.6 |
| 11 | 20.5 | 20.6 |
| 12 | 30.0 | 30.1 |
| 13 | 90.5 | 90.6 |
| 14 | 43.0 | 43.1 |
| 15 | 47.5 | 47.6 |
| 16 | 154.0 | 154.1 |
| 17 | 104.5 | 104.6 |
| 18 | 28.0 | 28.1 |
| 19 | 176.5 | 176.6 |
| 20 | 16.0 | 16.1 |
| Sugar I (C-19) | ||
| 1' | 95.5 | 95.6 |
| Sugar II (C-13) | ||
| 1'' | 98.0 | 98.1 |
| Sugar III (C-2' of Sugar I) | ||
| 1''' | 104.5 | 104.6 |
| Sugar IV (C-3'' of Sugar II) | ||
| 1'''' | 105.0 | 105.1 |
| Sugar V (C-2'' of Sugar II) | ||
| 1''''' | 104.0 | 104.1 |
| Sugar VI (C-3' of Sugar I) | ||
| 1'''''' | 105.5 | 105.6 |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the general workflow for the structural elucidation of this compound isomers and the key HMBC correlations used to determine glycosidic linkages.
Caption: Experimental workflow for the structural elucidation of this compound isomers.
Caption: Key HMBC correlations for determining sugar linkages to the aglycone.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D techniques, provides a powerful and indispensable platform for the detailed structural elucidation of this compound and its isomers. The methodologies and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the characterization of steviol glycosides. Accurate structural determination is paramount for ensuring the quality, efficacy, and safety of these high-potency sweeteners in various applications. The use of COSY, HSQC, and particularly HMBC experiments is critical for unambiguously assigning the complex glycosidic linkages that define each unique isomer.[1][5][7]
References
- 1. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita | Semantic Scholar [semanticscholar.org]
- 3. Isolation and characterization of a novel this compound isomer from a bioconversion reaction of rebaudioside A and NMR comparison studies of this compound isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute quantitation of stevioside and rebaudioside A in commercial standards by quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes: Enzymatic Synthesis of Rebaudioside M from Rebaudioside A
Introduction
Rebaudioside M (Reb M) is a highly sought-after steviol glycoside, prized for its intense sweetness and sugar-like taste profile without the bitter aftertaste associated with other steviol glycosides like Rebaudioside A (Reb A).[1][2][3] Due to its very low concentration in the Stevia rebaudiana plant, direct extraction is not economically viable.[2] Enzymatic synthesis presents a sustainable and efficient alternative for large-scale production. This document provides a detailed protocol for the enzymatic conversion of the more abundant Reb A into the premium sweetener Reb M. The process involves a two-step glycosylation cascade, first converting Reb A to Rebaudioside D (Reb D), which is then subsequently glycosylated to yield Reb M.[4]
Principle of the Method
The synthesis of Reb M from Reb A is achieved through a cascade of two distinct enzymatic reactions catalyzed by specific UDP-glycosyltransferases (UGTs).
-
Step 1: Reb A to Reb D Conversion: The first step involves the glycosylation of Reb A at the C-2" position of the C-13 glucose moiety to form Reb D. This reaction is catalyzed by a UGT with specificity for this position, such as an engineered bacterial glycosyltransferase YojK or UGT91D2 from Stevia rebaudiana.[1][3][5]
-
Step 2: Reb D to Reb M Conversion: The intermediate, Reb D, is then converted to the final product, Reb M, by the addition of a glucose unit to the C-3" position of the C-19 glucose moiety. This reaction is catalyzed by the UGT76G1 enzyme.[2][4]
To make the process cost-effective, a UDP-glucose regeneration system is coupled with the main reactions.[6][7][8] This system, typically employing a sucrose synthase (e.g., AtSuSy from Arabidopsis thaliana), continuously regenerates the expensive sugar donor, UDP-glucose (UDPG), from sucrose and the reaction byproduct, UDP.[9][10]
Experimental Workflow
The overall workflow for the enzymatic synthesis of Reb M from Reb A is depicted below. It encompasses substrate preparation, the two-step enzymatic cascade reaction with concurrent UDP-glucose regeneration, and finally, product analysis and purification.
Caption: Experimental workflow for Reb M synthesis.
Materials and Methods
Reagents and Materials
-
Rebaudioside A (Reb A) (Substrate)
-
Recombinant UGT91D2 or engineered YojK (for Reb A to Reb D)
-
Recombinant UGT76G1 (for Reb D to Reb M)
-
Recombinant Sucrose Synthase (AtSuSy)
-
Sucrose
-
Uridine 5'-diphosphate (UDP)
-
Uridine 5'-diphosphate glucose (UDPG) (for control reactions or initial priming)
-
Potassium Phosphate Buffer (KPi) or Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
-
Methanol (for reaction quenching and analysis)
-
Magnesium Chloride (MgCl₂)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
Equipment
-
Bioreactor or temperature-controlled shaker incubator
-
pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional, for confirmation)
-
Centrifuge
-
Water bath
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
Experimental Protocol
This protocol outlines a cascade reaction using a UDP-glucose regeneration system.
-
Reaction Buffer Preparation:
-
Substrate Solution Preparation:
-
In a suitable reaction vessel, dissolve Reb A to a final concentration of approximately 20 mM (e.g., 19.32 g/L).[5]
-
Note: Due to the low solubility of steviol glycosides, up to 10% (v/v) DMSO can be added to the reaction mixture to aid solubilization.[5]
-
Add sucrose to a final concentration of 200-600 mM.[5][9] A higher concentration of sucrose can improve the UDPG regeneration efficiency.[9]
-
Add UDP to a final concentration of approximately 0.6-1.0 mM to initiate the regeneration cycle.[5][9]
-
-
Enzymatic Reaction Setup:
-
Equilibrate the substrate solution to the optimal reaction temperature, typically 30-35°C.[5][6]
-
Add the recombinant enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but starting points can be derived from literature (e.g., 11-13 µM for glycosyltransferases and sucrose synthase).[9]
-
The reaction can be performed using purified enzymes or whole recombinant cells expressing the necessary transferases.[6][7]
-
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, take an aliquot and heat it at 95°C for 5 minutes to denature the enzymes.[9]
-
Alternatively, add an equal volume of methanol to the aliquot to quench the reaction.[6][7]
-
Centrifuge the terminated reaction mixture at high speed (e.g., 20,000 g for 5 min) to pellet any precipitates or cell debris.[9]
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
Product Analysis by HPLC:
-
Analyze the filtered supernatant using an HPLC system equipped with a C18 column.
-
Use an appropriate mobile phase gradient (e.g., acetonitrile and water) to separate Reb A, Reb D, and Reb M.
-
Quantify the products by comparing peak areas to those of known standards.
-
Data Presentation
The following tables summarize typical reaction conditions and achievable yields based on published data.
Table 1: Optimized Conditions for Enzymatic Synthesis
| Parameter | Optimal Value | Reference |
| Substrate | Rebaudioside A | [5] |
| Key Enzymes | UGT91D2/YojK, UGT76G1, AtSuSy | [1][2][5] |
| pH | 7.0 - 8.0 | [5][6][9] |
| Temperature | 30 - 35 °C | [5][6][9] |
| Reb A Concentration | ~20 mM (~19.3 g/L) | [5] |
| Sucrose Concentration | 200 - 600 mM | [5][9] |
| Solubilizing Agent | 10% (v/v) DMSO | [5] |
| Reaction Time | 8 - 24 hours | [5][9][10] |
Table 2: Reported Conversion Yields
| Conversion Step | Product | Reported Yield | Method | Reference |
| Reb A → Reb D | Rebaudioside D | 91.29% | Cascade reaction with YojK mutant and AtSuSy | [5] |
| Reb D → Reb M | This compound | 90.50% | Reaction with engineered UGT76G1 | [2] |
| Reb D → Reb M2* | Rebaudioside M2 | 92% | Cascade reaction with UGT94D1 mutant and AtSuSy | [9] |
*Note: Reb M2 is an isomer of Reb M. The synthesis demonstrates the high efficiency achievable with engineered enzymes.
Signaling Pathway and Logical Relationships
The enzymatic cascade for converting Reb A to Reb M involves a series of sequential glycosylation steps, coupled with a regeneration cycle for the glycosyl donor, UDP-glucose.
Caption: Enzymatic cascade and UDP-glucose regeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Production of Rebaudioside D and this compound through V155T Substitution in the Glycosyltransferase UGT91D2 from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2921247A1 - Enzymatic method for preparing this compound - Google Patents [patents.google.com]
- 7. US20160298159A1 - Enzymatic Method for Preparing this compound - Google Patents [patents.google.com]
- 8. EP3101139A1 - this compound enzymatic preparation method - Google Patents [patents.google.com]
- 9. Selective synthesis of rebaudioside M2 through structure-guided engineering of glycosyltransferase UGT94D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Large-Scale Production of Rebaudioside M via Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M) is a highly sought-after, non-caloric sweetener naturally found in the leaves of the Stevia rebaudiana plant. Its taste profile is remarkably similar to sucrose, lacking the bitter aftertaste associated with other steviol glycosides like Rebaudioside A. However, the concentration of Reb M in stevia leaves is extremely low, making its extraction and purification from natural sources economically challenging for large-scale applications.[1] Microbial fermentation using engineered microorganisms has emerged as a sustainable and cost-effective alternative for the industrial production of high-purity Reb M.[1][2]
This document provides detailed application notes and protocols for the large-scale production of Reb M through microbial fermentation. It covers the biosynthetic pathway, strain engineering strategies, fermentation processes, and downstream purification methods.
Biosynthetic Pathway of this compound
The production of Reb M in engineered microbes relies on the heterologous expression of the steviol glycoside biosynthetic pathway. This complex pathway originates from the diterpenoid synthesis pathway and involves a series of enzymatic steps to build the steviol backbone and subsequently add glucose moieties. The key enzymes are UDP-dependent glycosyltransferases (UGTs) that catalyze the specific attachment of glucose units to the steviol aglycone.[3][4][5]
The biosynthesis begins with the formation of geranylgeranyl diphosphate (GGDP), a common precursor for diterpenes.[4][6] GGDP is then cyclized to form ent-kaurene, which is subsequently oxidized to create ent-kaurenoic acid. A critical branching point occurs here, where ent-kaurenoic acid can either enter the gibberellin pathway or be hydroxylated to form steviol, the committed precursor for all steviol glycosides.[6][7] From steviol, a series of glycosylation steps catalyzed by specific UGTs lead to the formation of various steviol glycosides, ultimately culminating in Reb M.[7][8]
References
- 1. Manus Develops Advanced Fermentation Process For High Purity RebM [manusbio.com]
- 2. A review on this compound: The next generation steviol glycoside and noncaloric sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. steviashantanu.com [steviashantanu.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing Rebaudioside M in Taste Modulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Rebaudioside M (Reb M), a steviol glycoside known for its clean, sugar-like sweetness, as a tool compound in taste modulation studies. This document outlines its mechanism of action, protocols for key experiments, and quantitative data to facilitate its use in academic and industrial research settings.
Introduction to this compound
This compound is a naturally occurring, non-caloric high-intensity sweetener found in the leaves of the Stevia rebaudiana Bertoni plant[1][2]. Structurally, it is a glycoside of steviol, featuring a complex arrangement of glucose units that contribute to its favorable taste profile[1][3]. Unlike other steviol glycosides such as Rebaudioside A, Reb M exhibits significantly less bitterness and a temporal profile more similar to sucrose, making it an excellent tool for studying the modulation of sweet taste perception[1][2][4][5]. Reb M is estimated to be 200–350 times more potent than sucrose[1][5].
Reb M exerts its sweetening effect primarily through the activation of the heterodimeric G-protein coupled receptor (GPCR), T1R2/T1R3, which is the principal receptor responsible for sweet taste perception in humans[6][7][8][9]. The interaction of Reb M with this receptor initiates a downstream signaling cascade, leading to the perception of sweetness[8][10]. Recent studies suggest that steviol glycosides, including Reb M, may bind to multiple sites on the T1R2/T1R3 receptor complex, including the Venus Flytrap Domain (VFD) of the T1R2 subunit and potentially other transmembrane domains, which could explain its unique taste profile and potential for allosteric modulation[11][12][13][14].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies, providing a comparative overview of its potency and sensory characteristics.
Table 1: Receptor Activation and Sweetness Potency of this compound
| Compound | Receptor Target | EC₅₀ (µM) | Sweetness Potency (vs. Sucrose) | Reference |
| This compound | T1R2/T1R3 | 1.1 ± 0.1 | ~200-350x | [1][5][15] |
| Rebaudioside A | T1R2/T1R3 | 2.5 ± 0.3 | ~200-300x | [15][16] |
| Sucrose | T1R2/T1R3 | 26,000 ± 5,000 | 1x | [15] |
Table 2: Sensory Panel Evaluation of this compound vs. Other Sweeteners (Data synthesized from studies comparing 0.1% Reb M to 14% sucrose solution)
| Sweetener (Concentration) | In-Mouth Sweetness (Mean Intensity Score) | In-Mouth Bitterness (Mean Intensity Score) | Lingering Sweetness (1 min post-expectoration) | Reference |
| This compound (0.1%) | Not significantly different from 14% sucrose | Not significantly different from 14% sucrose | More intense than sucrose | [4][17][18][19] |
| Rebaudioside A (0.1%) | Significantly less than 14% sucrose | Significantly more than 14% sucrose | N/A | [4][17][18] |
| Sucrose (14%) | Baseline | Baseline | Baseline | [4][17][18] |
Experimental Protocols
Detailed methodologies for key experiments in taste modulation studies using this compound are provided below.
Protocol 1: Cell-Based Sweet Taste Receptor Activation Assay
This protocol describes a method to measure the activation of the human sweet taste receptor (T1R2/T1R3) in response to this compound using a calcium mobilization assay in a heterologous expression system.
1. Materials and Reagents:
-
HEK293T cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44)[20][21].
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (in assay buffer).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
2. Cell Culture and Plating:
-
Culture the stable HEK293T cell line in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Passage the cells every 2-3 days to maintain sub-confluent conditions.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 to 100,000 cells per well.
-
Incubate for 24 hours to allow for cell adherence.
3. Dye Loading:
-
Prepare a loading solution of Fluo-4 AM dye (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.
4. Fluorescence Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Set the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions (or control buffer) into the wells.
-
Immediately begin recording the fluorescence signal for 60-120 seconds to capture the calcium flux.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a saturating concentration of a known agonist or to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Plot the dose-response curve and calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Sensory Panel Evaluation of Sweetness Intensity
This protocol outlines a method for conducting a sensory panel to evaluate the taste profile of this compound in an aqueous solution.
1. Panelist Selection and Training:
-
Recruit 10-15 panelists who are non-smokers and have no known taste or smell disorders.
-
Train panelists to identify and rate the intensity of basic tastes (sweet, sour, bitter, salty, umami) using standard reference solutions.
-
Familiarize panelists with the specific attributes to be evaluated for sweeteners, such as sweetness onset, lingering aftertaste, and any off-tastes (e.g., bitterness, metallic).
2. Sample Preparation:
-
Prepare solutions of this compound at various concentrations in purified, room temperature water.
-
Prepare a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as references for sweetness intensity[22].
-
Code all samples with random three-digit numbers to blind the panelists.
3. Evaluation Procedure:
-
Provide panelists with 15 mL of each sample in a randomized order.
-
Instruct panelists to take the entire sample into their mouth, hold for 5 seconds, and then expectorate[23].
-
Panelists should rate the intensity of "in-mouth" sweetness and bitterness on a labeled magnitude scale (LMS) or a visual analog scale (VAS)[23].
-
After expectorating, instruct panelists to rate the "immediate" aftertaste at 5 seconds and the "lingering" aftertaste at 1 minute for both sweetness and bitterness[4][17][18].
-
Provide unsalted crackers and purified water for palate cleansing between samples, with a mandatory rest period of at least 2 minutes.
4. Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the mean and standard error for each attribute at each concentration of this compound.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between samples.
-
Plot the concentration-response curves for the sensory attributes.
Diagrams
Signaling Pathway of Sweet Taste Perception
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: The Future of Clean Sweetness — Powered... [genveralabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cube-biotech.com [cube-biotech.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. doaj.org [doaj.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 23. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Application of Rebaudioside M in Cell Culture-Based Sweetness Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M) is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. It is recognized for its high sweetness potency, estimated to be 200–350 times that of sucrose, and a taste profile that is more reflective of sugar with reduced bitterness and licorice aftertastes compared to other steviol glycosides like Rebaudioside A.[1][2][3] These characteristics make Reb M a subject of significant interest for the food and beverage industry as a natural, non-caloric sweetener.[1][4][5] Cell culture-based sweetness assays are crucial in vitro tools for the discovery and characterization of novel sweeteners like Reb M. These assays typically utilize human embryonic kidney (HEK293) cells engineered to express the human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits.[6][7][8] Activation of this G-protein coupled receptor (GPCR) by a sweet compound initiates a downstream signaling cascade, which can be measured to quantify the compound's sweetness potency and efficacy.
This document provides detailed application notes and protocols for utilizing this compound in cell culture-based sweetness assays, including data presentation and visualization of key pathways and workflows.
Principle of the Assay
The sensation of sweetness is mediated by the T1R2/T1R3 receptor expressed on the surface of taste receptor cells in the taste buds.[9][10] When a sweet ligand, such as Reb M, binds to this receptor, it induces a conformational change that activates a heterotrimeric G-protein, gustducin.[10] The activated G-protein, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[10] This increase in intracellular Ca²⁺ concentration can be detected using calcium-sensitive fluorescent dyes, providing a measurable readout of receptor activation.
Signaling Pathway of the Human Sweet Taste Receptor (T1R2/T1R3)
Caption: Sweet taste signaling cascade initiated by this compound binding.
Quantitative Data Summary
The potency of sweeteners in cell-based assays is typically quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that elicits 50% of the maximal response. The lower the EC₅₀ value, the higher the potency of the sweetener.
| Compound | Cell Line | Assay Type | EC₅₀ | Reference |
| This compound | HEK293 expressing human TAS1R2/TAS1R3 | Calcium Flux | 1.0 ± 0.1 µM | [6] |
| Rebaudioside A | HEK293 expressing human TAS1R2/TAS1R3 | Calcium Flux | 15.0 ± 1.0 µM | [6] |
| Sucrose | HEK293 expressing human TAS1R2/TAS1R3 | Calcium Flux | 18.0 ± 2.0 mM | [6] |
| Sucralose | HEK293 expressing human TAS1R2/TAS1R3 | Calcium Flux | 25.0 ± 2.0 µM | [6] |
| Neotame | HEK293 expressing human TAS1R2/TAS1R3 | Calcium Flux | 2.26 ± 0.23 µM | [6] |
| Mogroside V | HEK293 expressing human TAS1R2/TAS1R3 | Calcium Flux | 1.8 ± 0.1 µM | [6] |
Experimental Protocols
Calcium Flux Assay Using HEK293 Cells Expressing T1R2/T1R3
This protocol describes a method to measure the activation of the human sweet taste receptor by this compound by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably co-expressing human T1R2 and T1R3 subunits (and a G-protein such as Gα16gust44)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)[11]
-
This compound (stock solution prepared in assay buffer or DMSO)[4][5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Culture and Seeding:
-
Culture the HEK293-T1R2/T1R3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before the assay, harvest the cells using Trypsin-EDTA and seed them into 96-well black, clear-bottom microplates at a density of 50,000 to 80,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer at 2X the final desired concentrations.
-
Include a positive control (e.g., a known agonist like sucrose or sucralose) and a negative control (assay buffer alone).
-
-
Measurement of Calcium Flux:
-
Set the parameters of the FLIPR or fluorescence microplate reader (e.g., excitation at 488 nm and emission at 525 nm).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Automatedly inject 50 µL of the 2X this compound dilutions (or controls) into the corresponding wells.
-
Continuously record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response of a reference agonist or express as a percentage of the baseline fluorescence.
-
Plot the dose-response curve by graphing the normalized response against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
Experimental Workflow
Caption: Workflow for a calcium flux-based sweetness assay.
Conclusion
Cell culture-based assays provide a robust and high-throughput platform for the functional characterization of sweeteners like this compound. By utilizing HEK293 cells expressing the human sweet taste receptor, researchers can obtain quantitative data on the potency and efficacy of these compounds. The detailed protocols and workflows presented here offer a comprehensive guide for the application of this compound in such assays, facilitating further research and development in the field of non-caloric sweeteners. It is important to note that while this compound primarily activates the sweet taste receptor, some studies have investigated its potential interaction with bitter taste receptors, although at much lower potencies.[6][8] Therefore, for a complete profiling, counter-screening against bitter taste receptors may also be considered.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
Application Notes and Protocols for Assessing Rebaudioside M Interaction with the Sweet Taste Receptor T1R2/T1R3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M) is a steviol glycoside found in the leaves of the Stevia rebaudiana plant. It is a non-caloric, high-intensity sweetener that has garnered significant interest in the food and beverage industry as a sugar substitute.[1] The sweet taste of Reb M is mediated through its interaction with the sweet taste receptor, a heterodimer of two G-protein coupled receptors (GPCRs), T1R2 and T1R3.[2] Understanding the molecular interactions between Reb M and the T1R2/T1R3 receptor is crucial for the development of novel sweeteners and for elucidating the mechanisms of sweet taste perception.
These application notes provide a detailed protocol for assessing the interaction of this compound with the human T1R2/T1R3 sweet taste receptor using a cell-based functional assay.
T1R2/T1R3 Signaling Pathway
The binding of a sweet ligand, such as this compound, to the T1R2/T1R3 receptor initiates a downstream signaling cascade. The receptor is coupled to the G-protein gustducin. Upon activation, the Gβγ subunits of gustducin activate phospholipase C-β2 (PLC-β2).[3] PLC-β2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes, providing a quantitative measure of receptor activation.
Experimental Protocol: In Vitro Functional Assessment of this compound using a Calcium Flux Assay
This protocol describes a method to quantify the activity of this compound at the human T1R2/T1R3 receptor expressed in Human Embryonic Kidney 293 (HEK293) cells. The assay measures the increase in intracellular calcium concentration following receptor activation.
Materials and Reagents
-
HEK293 cells stably co-expressing human T1R2 and T1R3 (hT1R2/hT1R3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing hT1R2/hT1R3 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day prior to the assay, harvest the cells using Trypsin-EDTA and seed them into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with assay buffer to remove excess dye.
-
Leave a final volume of assay buffer in each well to maintain cell viability.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for generating a dose-response curve.
-
Include appropriate controls: a negative control (assay buffer alone) and a positive control (a known agonist of the T1R2/T1R3 receptor or a calcium ionophore like ionomycin).
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader equipped with an automated injector.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions and controls into the respective wells.
-
Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Data Presentation
The potency of this compound and other sweeteners at the human T1R2/T1R3 receptor can be summarized in a table for easy comparison. The EC50 value is a key parameter representing the concentration at which a compound produces 50% of its maximal effect.
| Compound | EC₅₀ (µM) | Relative Sweetness to Sucrose |
| This compound | 0.43 | ~200-350x[4] |
| Rebaudioside A | 14.4[5] | ~200-400x |
| Sucrose | ~25,000 | 1x |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and G-protein coupling.
Binding of this compound to T1R2/T1R3
Recent studies suggest that steviol glycosides, including this compound, may have multiple binding sites on the T1R2/T1R3 receptor.[6][7] While natural sugars like sucrose bind to the Venus Flytrap Domains (VFD) of both T1R2 and T1R3, artificial sweeteners often bind to a specific domain on T1R2.[7] this compound is thought to preferentially bind to the VFD2 domain of the T1R2 subunit.[6][7] The existence of multiple binding sites could explain the complex taste profiles and potential for synergistic effects when different sweeteners are combined.[6]
Conclusion
The provided protocol offers a robust framework for researchers to assess the interaction of this compound and other sweet compounds with the T1R2/T1R3 receptor. This cell-based functional assay provides a quantitative measure of receptor activation and is a valuable tool in the fields of taste research and the development of novel sweeteners. Understanding the molecular pharmacology of sweeteners like this compound is essential for optimizing their taste properties and for ensuring their safe and effective use in food and beverage products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols: Rebaudioside M as a Standard for Comparative Analysis of Steviol Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M), a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant, is gaining significant attention as a high-purity analytical standard and a benchmark for the development of next-generation sweeteners.[1][2] Unlike the more abundant steviol glycosides like Rebaudioside A (Reb A) and stevioside, Reb M exhibits a taste profile remarkably similar to sucrose, with significantly reduced bitterness and licorice-like aftertastes.[1][2][3] These superior sensory characteristics make it an ideal reference for the comparative analysis of various steviol glycosides, both in research and industrial quality control settings.
This document provides detailed application notes and protocols for utilizing this compound as a standard in the comparative analysis of steviol glycosides. It includes quantitative data on sensory profiles and physicochemical properties, along with a comprehensive experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
Sensory Profile Comparison
The sensory attributes of this compound have been compared to other steviol glycosides and sucrose in multiple studies. The following table summarizes the key findings from a consumer panel evaluating 0.1% solutions of Reb A, Reb D, and Reb M against a 14% sucrose solution.[3][4]
| Sweetener (0.1% w/v) | In-Mouth Sweetness Intensity (15-cm scale) | In-Mouth Bitterness Intensity (15-cm scale) | Lingering Sweetness Intensity (1 min post-expectoration) | Key Aftertaste Descriptors |
| This compound | ~8.5 (not significantly different from sucrose) | ~1.0 (not significantly different from sucrose) | ~5.3 (higher than sucrose) | Sweet, Clean |
| Rebaudioside D | ~8.0 (not significantly different from sucrose) | ~1.0 (not significantly different from sucrose) | ~4.5 (higher than sucrose) | Sweet, Clean |
| Rebaudioside A | ~7.0 (significantly less than sucrose) | ~3.5 (significantly more than sucrose) | ~3.5 | Bitter, Artificial |
| Sucrose (14% w/v) | ~8.5 | ~1.0 | ~3.6 | Sweet |
Data adapted from consumer-based sensory characterization studies.[3][4]
Physicochemical Properties
This compound's utility as a standard is also defined by its physical and chemical characteristics.
| Property | Value | Reference |
| Purity (as a standard) | ≥95% (typically >98%) | [1][5] |
| Sweetness Potency (vs. Sucrose) | 200-400 times sweeter | [1][2] |
| Water Solubility (25 °C) | 0.1 - 1.3 g/100 mL (form dependent) | [1][2] |
| Molecular Formula | C56H90O33 | [1] |
| Molecular Weight | 1291.29 g/mol | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Steviol Glycoside Analysis
This protocol outlines a robust HPLC method for the separation and quantification of various steviol glycosides, using this compound as a reference standard. This method is adapted from established procedures for steviol glycoside analysis.[6][7][8]
1. Objective: To resolve and quantify individual steviol glycosides in a sample matrix (e.g., commercial sweetener, plant extract) by comparing their retention times and peak areas to that of a high-purity this compound standard.
2. Materials and Reagents:
-
This compound analytical standard (≥95% purity)
-
Other steviol glycoside standards for comparison (e.g., Rebaudioside A, Stevioside, Rebaudioside D)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Ammonium formate or Phosphoric acid (for mobile phase pH adjustment)
-
Methanol (HPLC grade)
-
0.2 µm syringe filters
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
4. Preparation of Standard Solutions:
- Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 mg/mL to 1 mg/mL.[7] A minimum of five concentration levels is recommended to establish a calibration curve.
- Mixed Steviol Glycoside Standard: To determine relative retention times, prepare a mixed standard solution containing this compound and other relevant steviol glycosides at a known concentration (e.g., 0.1 mg/mL of each).
5. Sample Preparation:
- Solid Samples (e.g., sweetener powders, dried extracts): Accurately weigh approximately 100 mg of the homogenized sample into a 10 mL volumetric flask.[6] Add 5 mL of mobile phase, vortex for 1 minute, and sonicate for 15 minutes. Allow to cool to room temperature and bring to volume with the mobile phase.
- Liquid Samples (e.g., beverages): Dilute the sample as needed with the mobile phase to bring the expected steviol glycoside concentration within the range of the calibration curve.
- Filtration: Filter all sample and standard solutions through a 0.2 µm syringe filter before injection into the HPLC system.
6. HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., 35:65 v/v Acetonitrile:Water with pH adjusted to 3.0 with phosphoric acid).[6][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[8]
-
Injection Volume: 10 µL
7. Data Analysis:
- Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Identify other steviol glycosides by comparing their retention times to a mixed standard.
- Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the sample. The concentration of other steviol glycosides can be determined similarly if their respective standards are available.
Visualizations
Caption: Workflow for HPLC analysis of steviol glycosides.
Caption: Logical relationship of sensory profiles.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steviaworld.ca [steviaworld.ca]
- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. fda.gov [fda.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. scirp.org [scirp.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Formulation and Stability Testing of Rebaudioside M in Acidic Beverage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside M (Reb M) is a steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant.[1][2] It is a high-potency, non-caloric sweetener that has gained significant interest in the food and beverage industry due to its clean, sugar-like taste profile with minimal bitterness or licorice aftertaste compared to other steviol glycosides like Rebaudioside A.[1][3] The stability of high-potency sweeteners is a critical parameter in product development, particularly in acidic beverages where the low pH environment can potentially lead to degradation over the product's shelf life.
These application notes provide a comprehensive overview of the formulation of this compound in acidic beverage models and detailed protocols for conducting stability testing. The information herein is intended to guide researchers and scientists in evaluating the stability of Reb M under various storage conditions, ensuring the quality and consistency of the final product.
Data Presentation: Stability of this compound in Acidic Beverage Models
The stability of this compound has been evaluated in simulated acidic beverage solutions under various pH and temperature conditions.[4][5] Generally, Reb M is found to be highly stable in acidic conditions typical for beverages.[4] While one study reported "minimal degradation" over a 26-week period, specific quantitative data is not always readily available in published literature.[4] For illustrative purposes, the following table presents representative data on the stability of this compound, reflecting expected trends based on available literature for steviol glycosides. It is important to note that actual degradation rates may vary depending on the specific beverage matrix and other ingredients present. A study on the closely related Rebaudioside A showed a 7% loss after 4 weeks at pH 2.81 under accelerated conditions.[5]
| pH | Temperature (°C) | Time (Weeks) | This compound Remaining (%) (Illustrative) |
| 2.8 | 5 | 26 | 98.5 |
| 2.8 | 20 | 26 | 97.0 |
| 2.8 | 30 | 26 | 95.5 |
| 2.8 | 40 | 26 | 93.0 |
| 3.2 | 5 | 26 | 99.0 |
| 3.2 | 20 | 26 | 98.0 |
| 3.2 | 30 | 26 | 97.0 |
| 3.2 | 40 | 26 | 95.0 |
| 3.8 | 5 | 26 | 99.5 |
| 3.8 | 20 | 26 | 99.0 |
| 3.8 | 30 | 26 | 98.5 |
| 3.8 | 40 | 26 | 97.5 |
| 4.2 | 5 | 26 | >99.5 |
| 4.2 | 20 | 26 | >99.5 |
| 4.2 | 30 | 26 | 99.0 |
| 4.2 | 40 | 26 | 98.5 |
Experimental Protocols
Preparation of Acidic Beverage Models
This protocol describes the preparation of a simple acidic beverage model for stability testing.
Materials:
-
This compound (≥95% purity)
-
Citric acid, anhydrous
-
Sodium citrate, dihydrate
-
Deionized water
Equipment:
-
Analytical balance
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a Citrate Buffer Stock Solution (0.1 M):
-
Dissolve 21.01 g of citric acid monohydrate in 800 mL of deionized water.
-
Adjust the pH to the desired level (e.g., 2.8, 3.2, 3.8, or 4.2) using a 1 M sodium hydroxide solution.
-
Make up the final volume to 1 L with deionized water.
-
-
Prepare the this compound Stock Solution (1000 ppm):
-
Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the prepared citrate buffer stock solution of the desired pH.
-
-
Prepare the Acidic Beverage Model (e.g., 200 ppm Reb M):
-
In a volumetric flask, add the appropriate volume of the this compound stock solution to the corresponding citrate buffer to achieve the target concentration. For example, for a 200 ppm solution, add 20 mL of the 1000 ppm stock solution to an 80 mL citrate buffer in a 100 mL volumetric flask and make up the volume.
-
Mix thoroughly.
-
Stability Study Protocol
This protocol outlines the procedure for conducting a stability study of this compound in the prepared acidic beverage models.
Materials:
-
Prepared acidic beverage models containing this compound
-
Amber glass bottles or other suitable containers to protect from light
Equipment:
-
Temperature-controlled incubators or chambers set to 5°C, 20°C, 30°C, and 40°C.
Procedure:
-
Sample Aliquoting: Aliquot the prepared acidic beverage models into the amber glass bottles, ensuring sufficient volume for each time point analysis.
-
Storage: Place the bottles in the respective temperature-controlled incubators.
-
Sampling: At designated time intervals (e.g., 0, 4, 8, 12, and 26 weeks), remove one bottle from each temperature condition for each pH level.
-
Sample Preparation for Analysis:
-
Immediately after removal from storage, prepare the sample for HPLC analysis as described in Protocol 3.3.
-
If immediate analysis is not possible, store the samples at -20°C.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a method for the quantification of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 25% B
-
5-15 min: 25-45% B
-
15-20 min: 45% B
-
20-22 min: 45-25% B
-
22-30 min: 25% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare a series of working standards (e.g., 50, 100, 200, 400, 600 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Calibration Curve: Inject the working standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation:
-
Thaw the stored beverage samples, if necessary.
-
Filter the samples through a 0.45 µm syringe filter.
-
If the concentration of Reb M is outside the calibration range, dilute the sample with the mobile phase.
-
-
Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The percentage of Reb M remaining can be calculated relative to the initial concentration at time zero.
Visualization
Experimental Workflow for Stability Testing
Caption: Experimental workflow for the stability testing of this compound in acidic beverage models.
Degradation Pathways of this compound in Acidic Conditions
In aqueous solutions with a pH range of 2 to 8, the primary degradation pathways for this compound involve isomerization and hydrolysis.[6] These reactions are similar to those observed for Rebaudioside A.[1]
Caption: Major degradation pathways of this compound under hydrolytic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside this compound under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. ijpsr.com [ijpsr.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
Sensory evaluation protocols for determining the taste profile of Rebaudioside M
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting sensory evaluations to determine the comprehensive taste profile of Rebaudioside M (Reb M), a high-intensity, non-caloric sweetener derived from the Stevia rebaudiana plant. Accurate sensory analysis is crucial for its application in food, beverage, and pharmaceutical formulations.
Introduction
This compound is a steviol glycoside that has garnered significant interest in the food and pharmaceutical industries due to its clean, sugar-like sweetness and reduced bitterness compared to other steviol glycosides like Rebaudioside A. Its taste profile is a key determinant of its suitability for various applications. These protocols outline the necessary steps for a comprehensive sensory evaluation of Reb M, covering panelist selection and training, sample preparation, and various sensory testing methodologies to characterize its complete taste profile, including sweetness intensity, temporal profile, and potential off-tastes.
Quantitative Data Summary
The following tables summarize quantitative data on the sensory properties of this compound in comparison to other sweeteners.
Table 1: Sweetness Potency of this compound Compared to Sucrose
| Sucrose Equivalence (SE) | This compound Concentration (ppm) | Sweetness Potency (vs. Sucrose) | Reference |
| 5% | Approx. 144 | ~347x | |
| 8% | 400 | ~200x | |
| 10% | 563 | ~178x | |
| 14% | 1000 | 140x |
Table 2: Comparative Taste Profile of this compound, Rebaudioside A, and Aspartame at 10% Sucrose Equivalence
| Taste Attribute | This compound (563 mg/L) | Rebaudioside A (Concentration for 10% SE) | Aspartame (531 mg/L) |
| Sweetness | High | High | High |
| Bitterness | Not significant | Present | Not significant |
| Licorice | Not significant | Present | Not significant |
| Sweet Aftertaste | Slightly more intense than aspartame | Present | Present |
Source: Adapted from Prakash et al., 2014.
Table 3: Temporal Profile of this compound vs. Sucrose (10% SE)
| Temporal Attribute | This compound | Sucrose |
| Sweetness Onset | Slower | Faster |
| Lingering Sweetness | More intense and longer lasting | Less intense and shorter duration |
Source: Adapted from Prakash et al., 2014.
Experimental Protocols
Panelist Selection and Training
Objective: To select and train a panel of assessors with the ability to detect and quantify the sensory attributes of this compound.
Materials:
-
This compound powder (high purity)
-
Sucrose (analytical grade)
-
Caffeine (for bitterness reference)
-
Citric acid (for sourness reference)
-
Sodium chloride (for saltiness reference)
-
Deionized, purified water
-
Glass beakers and volumetric flasks
-
Individually coded tasting cups
Procedure:
-
Recruitment: Recruit 20-30 potential panelists who are non-smokers, have good general health, and are willing to commit to the duration of the study.
-
Screening:
-
Basic Taste Recognition: Prepare solutions of sucrose (1%, 2%, 5% w/v), caffeine (0.03%, 0.05% w/v), citric acid (0.05%, 0.1% w/v), and sodium chloride (0.1%, 0.2% w/v). Present them to panelists in a randomized order to test their ability to identify sweet, bitter, sour, and salty tastes.
-
Ranking Test for Sweetness Intensity: Prepare a series of sucrose solutions (e.g., 2%, 4%, 6%, 8%, 10% w/v). Ask panelists to rank them in order of increasing sweetness intensity.
-
-
Training (10-12 sessions):
-
Attribute Terminology: Familiarize the selected panelists with the specific taste and mouthfeel attributes relevant to high-intensity sweeteners. These include:
-
Sweetness: The primary taste sensation.
-
Bitterness: A sharp, unpleasant taste.
-
Licorice/Anise: A characteristic flavor note sometimes associated with steviol glycosides.
-
Astringency: A drying, puckering sensation in the mouth.
-
Metallic: A taste reminiscent of metal.
-
Sweetness Onset: The time it takes for the sweet taste to be perceived.
-
Lingering Sweetness/Aftertaste: The duration the sweet taste persists after expectoration.
-
-
Reference Standards: Provide panelists with reference standards for each attribute at varying intensities.
-
Practice Sessions: Conduct practice evaluations with various concentrations of Reb M and other sweeteners (e.g., sucrose, Reb A, aspartame) to ensure panelists can consistently identify and rate the intensity of each attribute.
-
Sample Preparation
Objective: To prepare standardized solutions of this compound and control sweeteners for sensory evaluation.
Materials:
-
This compound powder (high purity)
-
Sucrose
-
Other sweeteners for comparison (e.g., Rebaudioside A, Aspartame)
-
Deionized, purified water
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Volumetric flasks
Procedure:
-
Solvent: Use deionized, purified, and odor-free water maintained at a constant temperature (e.g., 20-22°C) for all solutions.
-
Stock Solutions: Prepare concentrated stock solutions of each sweetener to ensure homogeneity.
-
Test Solutions:
-
Prepare a range of Reb M concentrations to determine its dose-response curve. For example, concentrations equivalent to 2%, 5%, 8%, and 10% sucrose solutions.
-
Prepare iso-sweet solutions of Reb M and other sweeteners (e.g., 8% sucrose equivalent) for direct comparison of their taste profiles.
-
Prepare a sucrose solution (e.g., 8% or 10% w/v) as a reference standard.
-
-
Coding and Presentation: Assign three-digit random codes to all samples to blind the panelists. Present approximately 20-30 mL of each sample in identical, odor-free cups at a controlled temperature.
Sensory Evaluation Methodologies
Objective: To obtain a detailed qualitative and quantitative description of the taste profile of this compound.
Procedure:
-
Present the panelists with the coded samples in a randomized order.
-
Instruct the panelists to rinse their mouths with purified water before tasting the first sample and between each subsequent sample.
-
Panelists should take a sip of the sample, hold it in their mouth for a few seconds to perceive the full flavor profile, and then expectorate.
-
Using a provided scoresheet or digital survey, panelists will rate the intensity of each pre-defined attribute (sweetness, bitterness, licorice, etc.) on a line scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
-
Include a reference sample (e.g., 10% sucrose) in the sample set to anchor the panelists' ratings.
Objective: To determine the relationship between the concentration of this compound and its perceived sweetness intensity.
Procedure:
-
Present a series of Reb M solutions at different concentrations to the panelists.
-
Use the Two-Alternative Forced Choice (2-AFC) method. In each trial, present a panelist with two samples, one of which is a reference (e.g., a specific concentration of sucrose) and the other is a Reb M solution. The panelist must identify which sample is sweeter.
-
Alternatively, use a magnitude estimation scale where panelists assign a number to the perceived sweetness intensity relative to a reference solution.
-
Plot the perceived sweetness intensity against the Reb M concentration to generate the C/R curve.
Objective: To characterize the onset and duration of the sweetness of this compound.
Procedure:
-
Provide panelists with a single sample of Reb M solution.
-
Instruct them to start a timer as soon as they take the sample into their mouth.
-
They should record the time it takes to first perceive the sweet taste (sweetness onset).
-
After expectorating the sample, they should continue to monitor the taste and record the time at which the sweet taste is no longer perceptible (extinction time or lingering sweetness).
-
Compare the temporal profile of Reb M with that of sucrose.
Signaling Pathways and Experimental Workflows
Taste Signaling Pathways
The perception of sweet and bitter tastes is initiated by the interaction of taste molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.
Troubleshooting & Optimization
Challenges in chromatographic separation of Rebaudioside M from other steviol glycosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of Rebaudioside M (Reb M) from other steviol glycosides. It is intended for researchers, scientists, and drug development professionals working on the analysis and purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound from other steviol glycosides so challenging?
The primary challenge lies in the high degree of structural similarity among steviol glycosides. These compounds share an identical steviol aglycone backbone and differ only in the number and arrangement of glucose units attached to it.[1] Reb M, for instance, is structurally very close to Rebaudioside D (Reb D). This subtle difference in glycosylation patterns results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to close or overlapping elution times (co-elution) in conventional chromatographic systems.[2]
Q2: What are the most common steviol glycosides that co-elute with this compound?
Rebaudioside D is the most common and challenging co-eluting impurity with this compound due to their nearly identical structures. Other steviol glycosides that can pose separation challenges depending on the chromatographic system include Rebaudioside E, Rebaudioside N, and Rebaudioside I.[3] Achieving baseline separation of these critical pairs is a key objective in method development.
Q3: Which chromatographic mode is better for Reb M separation: Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
Both modes have distinct advantages and are suitable for different applications.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique for the analysis of steviol glycosides, frequently utilizing C18 columns.[1] While standard RP-HPLC methods can suffer from inadequate resolution, optimization of parameters like column chemistry (e.g., using sterically protected phases like HSS T3), smaller particle sizes (sub-2 µm), and gradient elution can significantly improve separation.[1] RP-HPLC is robust and widely used for analytical quantification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that offers a different selectivity profile. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[2][4] This technique is particularly effective for separating highly polar compounds like steviol glycosides and is often favored for preparative scale purification due to the use of more volatile mobile phases (e.g., ethanol/water), which simplifies fraction recovery.[2][5]
The choice depends on the specific separation goal. For complex mixtures, a two-dimensional approach (2D-LC) combining RP-HPLC and HILIC can be employed to achieve comprehensive separation.[2]
Q4: What is the impact of column temperature on the separation of Reb M?
Column temperature is a critical parameter for optimizing selectivity and resolution. Increasing the column temperature (e.g., from 30 °C to 45 °C or 60 °C) generally decreases mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[1][6] More importantly, temperature can alter the selectivity between closely eluting compounds like Reb M and Reb D. Experimenting with different temperatures within the column's stable range is a crucial step in method development to achieve baseline resolution.[6]
Visualizing the Separation Challenge
The structural similarity between key steviol glycosides is the root cause of separation difficulties. The diagram below illustrates the subtle differences in glycosylation.
Caption: Structural similarities of key steviol glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Problem: Poor Peak Resolution (Especially between Reb M and Reb D)
Poor resolution is the most frequent challenge, leading to inaccurate quantification.[7] The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for poor peak resolution.
Problem: Peak Tailing or Fronting
-
Potential Cause: Secondary interactions with the stationary phase or column overload.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For RP-HPLC, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of residual silanols on the silica support, reducing peak tailing.[3]
-
Reduce Sample Load: Injecting too much sample can cause peak distortion.[7] Reduce the injection volume or dilute the sample and reinject.[8]
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal in elution strength to the initial mobile phase. Injecting in a strong solvent can cause severe peak distortion.[9]
-
Problem: Inconsistent Retention Times
-
Potential Cause: Inadequate system equilibration, mobile phase preparation issues, or pump malfunction.
-
Solution:
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) to ensure it is fully equilibrated.
-
Degas Mobile Phase: Dissolved gases in the mobile phase can cause pump cavitation and flow rate inaccuracies, leading to retention time shifts. Degas solvents before use via sonication or an inline degasser.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition, especially for buffered solutions.
-
Data & Protocols
Quantitative Data Summary
The following tables summarize performance metrics from various chromatographic methods for steviol glycoside separation.
Table 1: Comparison of HPLC Column Performance for Steviol Glycoside Separation (Data synthesized from an optimized JECFA method)[1]
| Column Type | Particle Size (µm) | Dimensions (mm) | Critical Pair | Resolution (Rs) |
| XSelect Premier HSS T3 | 2.5 | 4.6 x 150 | Reb A / Stevioside | ≥ 1.5 |
| ACQUITY UPLC HSS T3 | 1.8 | 3.0 x 150 | Reb A / Stevioside | ~ 2.0 |
| XSelect Premier HSS T3 | 2.5 | 4.6 x 150 | Reb O / Reb D | ≥ 1.7 |
| XSelect Premier HSS T3 | 2.5 | 4.6 x 150 | Reb E / Reb O | ≥ 1.7 |
Table 2: Purity and Yield from Preparative HILIC (Data based on a representative preparative HILIC protocol for major steviol glycosides)[5]
| Compound | Purity Achieved (%) | Yield from 200 mg Crude Extract (mg) |
| Stevioside | 97.5 | 79.2 |
| Rebaudioside C | 96.8 | 9.4 |
| Rebaudioside A | 97.2 | 33.7 |
Note: Yields for minor components like Reb M are typically lower and require highly optimized, often multi-step, purification processes.[10][11]
Experimental Protocols
Protocol 1: High-Resolution Analytical UHPLC-UV Method
This method is adapted from an optimized protocol for the baseline separation of 13 steviol glycosides, including Reb M.[3]
-
Instrumentation: UHPLC or HPLC system with a binary pump and UV/PDA detector.
-
Column: Phenomenex Kinetex XB-C18 (or similar sterically protected C18 phase), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 27 5.1 32 6.0 32 9.4 35.6 11.1 42 12.0 42 12.1 27 | 17.0 | 27 |
Protocol 2: Preparative HILIC Method for Steviol Glycoside Fractionation
This protocol provides a general framework for the preparative scale separation of steviol glycosides using HILIC mode, which can be adapted for Reb M enrichment.[5]
-
Instrumentation: Preparative HPLC system with a high-pressure gradient pump and fraction collector.
-
Column: Preparative HILIC column (e.g., Amide or Polyacrylamide-based phase), 20 x 250 mm, 10 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile (or Ethanol for easier evaporation).
-
Elution Mode: Isocratic or shallow gradient. An isocratic mobile phase of Acetonitrile/Water (83:17 v/v) is a good starting point.
-
Flow Rate: 10-20 mL/min (optimized based on column diameter and system pressure).
-
Sample Preparation: Dissolve the crude or pre-purified stevia extract in the mobile phase at the highest possible concentration without causing precipitation.
-
Sample Loading: Determined experimentally to avoid column overload. Start with a loading of 100-200 mg of extract.
-
Detection: UV at 210 nm (using a flow cell with an appropriate path length for preparative scale).
-
Fraction Collection: Collect fractions based on time or UV threshold, then analyze fractions using an analytical HPLC method (like Protocol 1) to identify those enriched in this compound. Pool the desired fractions for further processing.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Comparison of hydrophilic interaction and reversed phase liquid chromatography coupled with tandem mass spectrometry for the determination of eight artificial sweeteners and common steviol glycosides in popular beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 11. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peak Performance: A Troubleshooting Guide for Rebaudioside M HPLC Analysis
For researchers and scientists engaged in the analysis of Rebaudioside M, achieving optimal peak resolution is critical for accurate quantification and data integrity. This technical support center provides a comprehensive guide to troubleshooting common issues that can lead to poor peak resolution in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?
Poor peak resolution in the HPLC analysis of this compound and other steviol glycosides can stem from several factors. These often relate to the mobile phase, the HPLC column, or the instrument parameters. Common culprits include an inappropriate mobile phase composition, a degraded or unsuitable column, a flow rate that is too high, or a suboptimal column temperature.[1][2] Additionally, issues like column overloading, improper sample preparation, and system contamination can contribute to peak broadening and co-elution.[1][3]
Q2: My this compound peak is showing significant tailing. What should I investigate first?
Peak tailing is a frequent issue and can often be addressed by examining the mobile phase and the column's condition.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of steviol glycosides. For reversed-phase chromatography, adjusting the pH of the aqueous portion of the mobile phase, for instance to 2.6 with a sodium phosphate buffer, can improve peak symmetry.[4]
-
Column Contamination: Residual sample components or contaminants on the column can lead to tailing. Flushing the column with a strong solvent may help.
-
Column Degradation: Over time, the stationary phase of the column can degrade. If flushing does not resolve the issue, the column may need to be replaced.
Q3: I am observing peak fronting for my this compound analysis. What is the likely cause?
Peak fronting is often an indication of column overloading.[2] This occurs when the amount of sample injected exceeds the column's capacity. To address this, try reducing the sample concentration or the injection volume.[1][2] It is recommended to inject only 1-2% of the total column volume for sample concentrations around 1µg/µl.[2]
Q4: The resolution between this compound and a closely eluting impurity is insufficient. How can I improve their separation?
Improving the resolution between closely eluting peaks often requires a systematic approach to optimizing the chromatographic conditions.
-
Adjust Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the selectivity of the separation.[5] Experimenting with small, incremental changes to the gradient or isocratic composition can significantly impact resolution.[6]
-
Optimize Flow Rate: Lowering the flow rate generally leads to better peak resolution, although it will increase the analysis time.[1][2]
-
Change Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing resolution.[2][5] Increasing the temperature often leads to sharper peaks but may decrease retention time.
-
Select a Different Column: If optimizing the mobile phase and instrument parameters is unsuccessful, switching to a column with a different stationary phase chemistry (e.g., from a standard C18 to a HSS T3) or a smaller particle size can provide the necessary selectivity for separation.[6][7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in your HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Quantitative Data Summary
The following table summarizes typical HPLC parameters and their impact on peak resolution for steviol glycosides, providing a starting point for optimization.
| Parameter | Condition 1 (Potential for Poor Resolution) | Condition 2 (Optimized for Better Resolution) | Rationale for Improvement |
| Mobile Phase A | Water | 10 mM Sodium Phosphate Buffer (pH 2.6)[4] | Buffering the mobile phase can improve peak shape for ionizable compounds. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common and effective organic modifier for steviol glycoside separation. |
| Column Type | Standard C18, 5 µm | HSS T3, 2.5 µm or 1.8 µm[6] | Columns with smaller particle sizes and different stationary phase chemistries can offer higher efficiency and selectivity. |
| Flow Rate | 1.0 mL/min | 0.7 mL/min[8] | A lower flow rate increases the interaction time between the analyte and the stationary phase, often leading to better separation.[2] |
| Column Temperature | 30 °C | 40 °C - 60 °C[8][9] | Higher temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[2] |
| Injection Volume | > 10 µL | 2 - 5 µL[8][10] | Smaller injection volumes prevent column overloading and peak distortion.[2] |
| Sample Solvent | Different from Mobile Phase | Dissolved in initial Mobile Phase composition | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[3] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile/Phosphate Buffer)
-
Prepare the Aqueous Phase: Dissolve the appropriate amount of sodium phosphate in HPLC-grade water to achieve a 10 mM concentration. Adjust the pH to 2.6 using phosphoric acid.
-
Filter the Aqueous Phase: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Prepare the Mobile Phase: For a gradient elution, use the filtered buffer as mobile phase A and HPLC-grade acetonitrile as mobile phase B. For isocratic elution, premix the filtered buffer and acetonitrile in the desired ratio (e.g., 68:32 v/v).[4]
-
Degas the Mobile Phase: Degas the prepared mobile phase(s) using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.[3]
Protocol 2: Standard and Sample Solution Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent (e.g., a mixture of acetonitrile and water, 30:70 v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 0.01 to 1 mg/mL).[8]
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent. The concentration should fall within the range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulates that could clog the column.[6]
References
- 1. youtube.com [youtube.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. hnxb.org.cn [hnxb.org.cn]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Rebaudioside M for in vitro assays
This guide provides researchers, scientists, and drug development professionals with strategies to improve the solubility of Rebaudioside M for successful in vitro assays.
Troubleshooting Guide
Q1: Why is my crystalline this compound not dissolving in aqueous solutions?
A1: Crystalline this compound has inherently low aqueous solubility.[1] Pure (>95%) crystalline this compound has a solubility of about 0.1 g/100 mL (or 0.1%) in water at 25°C.[1][2] Its amorphous form is significantly more soluble, at 1.1%–1.3% in water at 25°C.[2] The thermodynamic equilibrium solubility in water is 0.26% at 25°C.[2] For many in vitro assays requiring higher concentrations, direct dissolution in aqueous buffers is often not feasible.
Q2: I'm observing precipitation when I add my this compound stock solution (in DMSO) to my cell culture medium. What's happening and how can I fix it?
A2: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the aqueous assay buffer. The DMSO concentration in your final working solution may be too low to maintain this compound in solution.
Troubleshooting Steps:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Increase the DMSO concentration: While effective for solubility, be cautious as high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% in cell-based assays.
-
Use a co-solvent system: Formulations containing co-solvents like PEG300 and Tween-80 can help maintain solubility upon dilution into aqueous media.[3][4]
-
Utilize cyclodextrins: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility.[3][5][6]
Q3: Can I heat my this compound solution to improve solubility?
A3: Yes, gentle heating can aid in the dissolution of this compound.[3][7] Heating a mixture of a this compound composition and water, followed by cooling, can create a supersaturated solution, which can improve solubility and delay precipitation.[8][9] For preparing stock solutions, heating the tube to 37°C can help.[7] However, prolonged exposure to high temperatures may risk hydrolytic decomposition of the material.[1]
Q4: Are there any alternative solvents to DMSO for preparing stock solutions?
A4: While DMSO is the most common solvent for creating high-concentration stock solutions of this compound[3][4][7][10][11], ethanol is another option, although the solubility is lower.[2] The crystalline form of this compound is only slightly soluble in ethanol.[2] For certain applications, co-solvent systems that reduce the reliance on a single primary solvent can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly depending on the solvent and the physical form (crystalline vs. amorphous) of the compound.
| Solvent | Form | Concentration | Notes |
| Water (25°C) | Crystalline | 0.1 g/100 mL (0.1%) | Determined over 5 minutes.[2] |
| Water (25°C) | Amorphous | 1.1% - 1.3% | |
| Water (25°C) | - | 0.26% | Thermodynamic equilibrium solubility.[2] |
| Ethanol | Crystalline | Slightly soluble | [2] |
| DMSO | Solid | 30 mg/mL | [10] |
| DMSO | Solid | 100 mg/mL | Requires sonication.[3][7][11] |
| DMSO | Solid | 27.5 mg/mL | Sonication is recommended.[4] |
Q2: What are co-solvents and how can they improve this compound solubility?
A2: Co-solvents are organic solvents that are used in combination to increase the solubility of a solute. For this compound, a common strategy is to first dissolve it in a small amount of a strong organic solvent like DMSO and then dilute it with other co-solvents and an aqueous solution. This creates a more stable solution that is less prone to precipitation upon further dilution in an aqueous buffer.
| Co-Solvent System | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL[4] |
Q3: How can cyclodextrins enhance the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules like this compound.[5] The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar part of the this compound molecule, while the hydrophilic exterior interacts with water, thereby increasing the overall aqueous solubility of the complex.[5][6] Gamma-cyclodextrin has been shown to be effective in increasing the solubility of steviol glycosides.[5][6] The formation of these inclusion complexes can increase the solubility of the steviol glycoside by 1% to 300%.[5]
Q4: What is the difference in solubility between crystalline and amorphous forms of this compound?
A4: The amorphous form of this compound is significantly more soluble in water than its crystalline counterpart.[2] The crystalline form has a solubility of about 0.1% in water at 25°C, while the amorphous form can reach a solubility of 1.1-1.3%.[2] Creating a disordered crystalline or amorphous form, for example through spray-drying, is a strategy to improve aqueous solubility.[8]
Q5: What physical methods can be used to aid in the dissolution of this compound?
A5: Sonication is a commonly recommended physical method to aid in the dissolution of this compound, particularly when preparing high-concentration stock solutions in DMSO.[3][4][7] Applying ultrasonic waves helps to break down particle agglomerates and increase the surface area available for solvation, accelerating the dissolution process. Gentle heating can also be used in conjunction with sonication.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the mixture briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved.[3][7] Gentle heating to 37°C can be applied if necessary.[7]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When stored at -80°C, it is recommended to use within 6 months; at -20°C, use within 1 month.[7]
Protocol 2: Preparation of a Co-Solvent Formulation
This protocol is adapted for preparing a working solution for in vivo or in vitro use.
-
Start with a pre-made high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL, sequentially add the following solvents, ensuring the solution is clear after each addition:
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.[3]
-
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 3: Using Cyclodextrins for Enhanced Aqueous Solubility
-
Prepare a solution of γ-cyclodextrin in your desired aqueous buffer. The concentration of cyclodextrin will depend on the desired final concentration of this compound.
-
Add the this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is dissolved. The formation of the inclusion complex will facilitate its dissolution in the aqueous medium.
-
Alternatively, prepare a stock solution of this compound in DMSO.
-
Prepare a solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline (e.g., 20%).
-
To prepare a 1 mL working solution of ≥ 2.5 mg/mL, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix well.[3]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified diagram of the co-solvency mechanism.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. data.epo.org [data.epo.org]
- 2. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. WO2015193848A1 - Stevia sweetener with improved solubility with a cyclodextrin - Google Patents [patents.google.com]
- 6. Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. US20150017284A1 - Compositions and Methods for Improving this compound Solubility - Google Patents [patents.google.com]
- 9. Compositions and Methods for Improving this compound Solubility - Eureka | Patsnap [eureka.patsnap.com]
- 10. abmole.com [abmole.com]
- 11. selleckchem.com [selleckchem.com]
Overcoming matrix effects in the analysis of Rebaudioside M in complex food systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of Rebaudioside M (Reb M) in complex food systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in various food matrices.
Q1: I am observing significant peak tailing for my this compound standard and samples. What are the potential causes and solutions?
A: Peak tailing in HPLC analysis of steviol glycosides like Reb M is a common issue. The primary causes and their respective solutions are outlined below:
-
Secondary Interactions with Column Silanols: Residual silanol groups on the surface of silica-based C18 columns can interact with the hydroxyl groups of Reb M, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 2.6-3.0 using formic or phosphoric acid) can suppress the ionization of residual silanols, minimizing these secondary interactions.
-
Solution 2: Use of Modern HPLC Columns: Employing newer generation HPLC columns with advanced end-capping technology or those based on hybrid particle technology can significantly reduce the number of accessible silanol groups, leading to improved peak shapes.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. Consider using a column with a larger diameter or a stationary phase with a higher loading capacity.[1]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connective tubing. Ensure all fittings are properly seated to eliminate dead volumes.
-
Q2: My results show low and inconsistent recovery of this compound. What steps can I take to improve this?
A: Low and variable recovery is often linked to the sample preparation process and matrix effects.
-
Inadequate Extraction from Complex Matrices: High-fat or high-protein matrices can sequester Reb M, preventing its efficient extraction.
-
Solution 1 (High-Protein Matrices like Dairy): Employ a protein precipitation step. The use of Carrez solutions (potassium ferrocyanide and zinc acetate) followed by centrifugation is an effective method to remove proteins before further cleanup.[2]
-
Solution 2 (High-Fat Matrices like Chocolate or Baked Goods): A preliminary defatting step using a non-polar solvent like hexane may be necessary. Subsequently, a robust extraction with a polar solvent mixture (e.g., acetonitrile/water) is recommended. Solid-Phase Extraction (SPE) with a C18 cartridge can also be effective in removing lipids.[3]
-
-
Analyte Loss During Sample Cleanup: Reb M may be lost during SPE if the procedure is not optimized.
-
Solution: Ensure the SPE cartridge is properly conditioned and equilibrated. Use a gentle vacuum or positive pressure to avoid channeling. Optimize the washing and elution solvent compositions and volumes to ensure complete elution of Reb M while leaving interferences behind.
-
Q3: I suspect matrix effects are impacting my quantification of this compound. How can I confirm and mitigate this?
A: Matrix effects, manifesting as ion suppression or enhancement in the mass spectrometer, are a significant challenge in complex food analysis.
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a Reb M standard solution into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of Reb M indicates ion suppression or enhancement, respectively.
-
Matrix-Matched Calibration: Compare the slope of a calibration curve prepared in a clean solvent to one prepared in a blank, extracted matrix. A significant difference in the slopes confirms the presence of matrix effects.[3]
-
-
Mitigation Strategies:
-
Sample Dilution: For less complex matrices like beverages, a simple "dilute and shoot" approach can be effective. A significant dilution (e.g., 100-fold) can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[4]
-
Advanced Sample Cleanup: For more complex matrices, SPE is a powerful tool to remove interfering compounds. C18 cartridges are commonly used for steviol glycosides.[3]
-
Use of an Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in signal intensity. While a stable isotope-labeled Reb M would be ideal, other structurally similar compounds that are not present in the sample can be used. For instance, warfarin has been used as an internal standard in the analysis of other steviol glycosides.[5]
-
Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of Reb M from co-eluting matrix components that may be causing ion suppression.
-
Q4: I am having difficulty achieving baseline separation between this compound and other steviol glycoside isomers. What can I do?
A: Co-elution of structurally similar steviol glycosides is a common chromatographic challenge.
-
Solution 1: Optimize the Mobile Phase Gradient: A shallow gradient elution profile can improve the resolution between closely eluting isomers. Experiment with different gradient slopes and hold times.
-
Solution 2: Column Chemistry: Consider using a column with a different selectivity. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different interactions and improve separation.
-
Solution 3: High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, the use of HRMS can distinguish between isomers based on their exact mass, although this does not solve the issue of quantification if they co-elute.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of steviol glycosides in various food matrices using different sample preparation techniques. Note that data for this compound is limited, so data for other major steviol glycosides like Rebaudioside A (Reb A) and Stevioside (Stev) are included as they are expected to behave similarly.
Table 1: Recovery of Steviol Glycosides from Various Food Matrices
| Food Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Flavored Milk | Protein Precipitation (Carrez) | Reb A | 98.2 | [2] |
| Flavored Yogurt | Protein Precipitation (Carrez) | Stev | 99.1 | [2] |
| Carbonated Water | Dilution | Reb A | 101.5 | [2] |
| Jam | Water Extraction & Centrifugation | Stev | 98.9 | [2] |
| Chewing Gum | Water Extraction & Centrifugation | Reb A | 99.5 | [2] |
| Beverages | Dilution & Centrifugation | Reb A | 97.0 - 105.7 | [4] |
| Yogurt | Protein Precipitation & SPE (C18) | Reb A | 80.12 - 118.38 | [3] |
| Snack Food | Extraction & SPE (C18) | Stevioside | 80.12 - 118.38 | [3] |
Table 2: Matrix Effect in the Analysis of Steviol Glycosides
| Food Matrix | Sample Preparation | Analyte | Matrix Effect (%)* | Reference |
| Yogurt | Protein Precipitation & SPE (C18) | Rebaudioside B | -23.86 to -20.57 | [3] |
| Yogurt | Protein Precipitation & SPE (C18) | Steviolbioside | -26.71 to -24.71 | [3] |
| Snack Food | Extraction & SPE (C18) | Rebaudioside A | +25.14 | [3] |
| Snack Food | Extraction & SPE (C18) | Dulcoside A | +21.43 | [3] |
*Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. Negative values indicate ion suppression, and positive values indicate ion enhancement.
Experimental Protocols
Protocol 1: Analysis of this compound in Beverages (e.g., Carbonated Drinks)
-
Sample Preparation (Dilute and Shoot):
-
Degas the beverage sample by sonication for 15 minutes.
-
Pipette 100 µL of the degassed sample into a 10 mL volumetric flask.
-
If using an internal standard, add the appropriate volume of IS working solution.
-
Dilute to the mark with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer approximately 1.5 mL of the solution to a microcentrifuge tube and centrifuge at 7000 rpm for 5 minutes.[4]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 20-30% B, increasing to 70-80% B over 10-15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions for this compound (C₅₆H₉₀O₃₃, MW: 1291.29):
-
Precursor Ion [M-H]⁻: m/z 1290.5
-
Product Ions: Monitor several product ions for confirmation and quantification. Common losses include glucose units (162 Da). Specific transitions should be optimized on the instrument.
-
-
Protocol 2: Analysis of this compound in Dairy Products (e.g., Yogurt)
-
Sample Preparation (Protein Precipitation and SPE):
-
Weigh 2 g of homogenized yogurt into a 15 mL centrifuge tube.
-
Add 1.5 mL of deionized water and incubate in a 60°C water bath for 10 minutes.[3]
-
Cool the mixture to room temperature.
-
Add 2 mL of Carrez I solution and vortex.
-
Add 2 mL of Carrez II solution and vortex.[3]
-
Add 1 mL of acetonitrile and vortex.
-
Dilute to 10 mL with deionized water and centrifuge at 4000 rpm for 1 hour.[3]
-
SPE Cleanup (C18 cartridge):
-
Condition a 500 mg C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[3]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the steviol glycosides with 5 mL of methanol or an acetonitrile/water mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
-
HPLC-MS/MS Parameters:
-
As described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in beverages.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages | MDPI [mdpi.com]
- 4. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutrafoods.eu [nutrafoods.eu]
Method validation issues for Rebaudioside M quantification in functional foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common method validation issues encountered during the quantification of Rebaudioside M (Reb M) in functional foods.
Troubleshooting Guide
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape in HPLC analysis of this compound can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Reb M and its interaction with the stationary phase. For reversed-phase columns, a mobile phase with a pH of around 2.6 is often used for steviol glycosides.[1]
-
Column Contamination: Buildup of matrix components from functional food samples on the column can lead to peak tailing. Use a guard column and regenerate or replace your analytical column as needed.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of Reb M, causing peak tailing. Using a highly end-capped column or adding a small amount of a competing base to the mobile phase can mitigate this.
Q2: My this compound peak is not well-resolved from other steviol glycosides or matrix components.
A2: Co-elution is a common challenge in the analysis of steviol glycosides due to their structural similarity.[2] Here are some strategies to improve resolution:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer can significantly impact selectivity. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.
-
Change the Column: Not all C18 columns are the same. A column with a different stationary phase chemistry, particle size, or length can provide the necessary selectivity. For instance, a superficially porous particle column has been shown to provide excellent resolution for 13 steviol glycosides, including Reb M, within a 14-minute separation time.[3]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase run time. Optimizing the column temperature can also affect selectivity.
-
Sample Preparation: Ensure your sample preparation method effectively removes interfering matrix components. Solid-phase extraction (SPE) can be a valuable tool for cleaning up complex samples before HPLC analysis.[4]
Q3: I am experiencing low recovery of this compound from my functional food sample.
A3: Low recovery is often related to the sample preparation process, especially with complex matrices like functional foods.
-
Incomplete Extraction: The extraction solvent and method must be suitable for your specific food matrix. For dairy products, a protein precipitation step using agents like Carrez solutions followed by extraction with an acetonitrile/water mixture is often necessary.[5] For jams, extraction with water followed by centrifugation and filtration may be sufficient.[5]
-
Analyte Adsorption: Reb M might adsorb to container surfaces or filter membranes. Using silanized glassware and selecting appropriate filter materials (e.g., PTFE) can minimize this.
-
Degradation: While Reb M is generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample preparation should be avoided.[6]
Q4: My calibration curve for this compound is not linear.
A4: A non-linear calibration curve can be caused by:
-
Detector Saturation: If the concentration of your standards is too high, the detector response may become non-linear. Prepare a new set of standards with a lower concentration range.
-
Inaccurate Standard Preparation: Errors in weighing the standard or in serial dilutions will directly affect the linearity of your curve.
-
Co-eluting Impurities: An impurity co-eluting with your Reb M peak can contribute to the detector signal and cause non-linearity, especially at lower concentrations.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound quantification?
A1: A common method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mM, pH 2.6) in a ratio of approximately 32:68 (v/v).[1][5] Detection is typically performed using a UV detector at 210 nm.[7] Isocratic elution is often suitable, but a gradient may be necessary for complex samples with multiple steviol glycosides.
Q2: What are the key method validation parameters for this compound quantification?
A2: According to ICH guidelines, key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]
Q3: How do I prepare samples of functional foods for this compound analysis?
A3: Sample preparation is critical and matrix-dependent. Here are some examples:
-
Beverages: Carbonated beverages should be degassed (e.g., by ultrasonication). Samples are then typically diluted with the mobile phase or a suitable solvent and filtered before injection.
-
Dairy Products (e.g., yogurt, flavored milk): These require protein and fat removal. A common approach is to use Carrez solutions for precipitation, followed by centrifugation and extraction of the supernatant with an acetonitrile/water mixture.[5]
-
Jams and Jellies: These can often be extracted with warm water, followed by centrifugation to remove solid particles, and then filtration of the supernatant.[5]
-
Chewing Gum: The gum can be crushed and extracted with warm water in an ultrasonic bath, followed by centrifugation and filtration.[5]
Q4: What are the expected validation parameter values for a reliable this compound HPLC method?
A4: The following table summarizes typical validation parameters for the quantification of this compound and other steviol glycosides using HPLC.
| Parameter | This compound | Other Steviol Glycosides (Typical Range) | Reference |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.99 | [2][8] |
| Limit of Quantification (LOQ) | 0.001 - 0.004 mg/mL | 0.33 - 9.707 µg/mL | [1][2][5] |
| Accuracy (Recovery) | 90% - 111.8% | 83.57% - 104.84% | [1][2] |
| Precision (RSD%) | ≤ 2.5% | ≤ 2.83% | [1][8] |
Q5: Where can I find official methods for steviol glycoside analysis?
A5: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides internationally recognized methods and specifications for steviol glycosides.[2][7][9][10][11] These documents are a valuable resource for setting up and validating your analytical methods.
Experimental Protocols
Protocol 1: Quantification of this compound in a Beverage
This protocol is a general guideline and may need optimization for specific beverage matrices.
-
Standard Preparation:
-
Sample Preparation:
-
Degas carbonated beverages by sonication for 15 minutes.
-
Accurately weigh approximately 100 mg of the beverage into a 10 mL volumetric flask.[2]
-
Dissolve and bring to volume with the diluent (acetonitrile/water, 30:70 v/v).[2]
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[2]
-
-
HPLC Conditions (Adapted from JECFA improved method): [2]
-
Column: XSelect Premier HSS T3 (2.5 µm, 4.6 x 150 mm) or equivalent C18 column.
-
Mobile Phase: A gradient elution may be required for complex samples. A starting point could be a mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6).
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Column Temperature: 30 - 45 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the Reb M standards against their concentration.
-
Determine the concentration of Reb M in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for Reb M analysis.
References
- 1. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Safety evaluation of the food additive steviol glycosides, predominantly this compound, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of the Assay Method for Steviol Glycosides in the JECFA Specifications [scirp.org]
Improving the efficiency of Rebaudioside M purification from crude stevia extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Rebaudioside M (Reb M) purification from crude stevia extracts and other production methods like enzymatic conversion and fermentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound.
Q1: What are the primary methods for purifying this compound?
A1: The primary methods for purifying this compound include:
-
Purification from Stevia Leaves: This traditional method involves hot water extraction from Stevia rebaudiana leaves, followed by a multi-step purification process that typically includes clarification, ion-exchange chromatography, adsorption chromatography, and crystallization.
-
Enzymatic Bioconversion: In this method, more abundant steviol glycosides, such as Rebaudioside A, are used as substrates and converted to this compound using specific enzymes like UDP-glucosyltransferase. The downstream purification process then separates Reb M from the reaction mixture.
-
Fermentation: Genetically engineered microorganisms, such as yeast, are used to produce Reb M from a simple sugar feedstock. The purification process involves separating Reb M from the fermentation broth and cellular components.
Q2: Why is this compound more challenging to purify than other steviol glycosides like Rebaudioside A?
A2: The purification of this compound presents unique challenges primarily due to its low concentration in the stevia plant (often less than 0.1% of the dry leaf weight) and its physicochemical properties. Its higher molecular weight compared to other steviol glycosides necessitates modified crystallization conditions. Additionally, its structural similarity to other steviol glycosides, such as Rebaudioside D, can lead to co-elution during chromatographic separation.
Q3: What purity level is typically required for this compound in research and commercial applications?
A3: For most food, beverage, and pharmaceutical applications, a high purity of this compound is required, typically ≥95% on a dry basis, as per the specifications set by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2]
Q4: What are the critical parameters to control during the crystallization of this compound?
A4: Due to its higher molecular weight, this compound requires modified crystallization conditions compared to other steviol glycosides. Critical parameters to control include:
-
Solvent System: A specific ethanol-water ratio (e.g., 55:45) is often necessary.
-
Nucleation Phase: A prolonged nucleation phase (e.g., 120 minutes) may be required.
-
Temperature: Strict temperature control (e.g., 40±0.5°C) is crucial to achieve high-purity crystals.[3]
Q5: What analytical techniques are used to determine the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound and quantifying it in the presence of other steviol glycosides.[1][4]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, categorized by the purification stage.
Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Reb M after Chromatography | - Co-elution with other steviol glycosides: Structurally similar compounds like Rebaudioside D and Rebaudioside A may co-elute with Reb M.- Inadequate resin selectivity: The chosen adsorbent resin may not have sufficient selectivity for Reb M.- Improper mobile phase gradient: The elution gradient may not be optimized to resolve Reb M from impurities. | - Optimize the mobile phase gradient: Adjust the solvent ratio and gradient slope to improve the separation of Reb M from other steviol glycosides.- Change the stationary phase: Experiment with different types of adsorbent resins (e.g., macroporous neutral adsorbent resins) to find one with better selectivity for Reb M.- Adjust the pH of the mobile phase: Modifying the pH can alter the retention times of steviol glycosides and improve separation. |
| Peak Tailing in HPLC Analysis | - Secondary interactions: Basic functional groups in the analyte can interact with acidic silanol groups on the silica-based column, causing tailing.- Column overload: Injecting too much sample can lead to peak distortion.- Column degradation: Voids in the column packing or a blocked frit can cause peak tailing. | - Use a buffered mobile phase: Buffers can help to mask residual silanol interactions.- Reduce sample concentration: Dilute the sample before injection to avoid overloading the column.- Use a guard column: A guard column can protect the analytical column from contaminants.- Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Peak Fronting in HPLC Analysis | - Sample overload: High concentrations of the analyte can lead to fronting, a phenomenon observed with some steviol glycosides like Rebaudioside A.- Poor sample solubility in the mobile phase: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. | - Decrease the injection volume or sample concentration. - Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger solvent for sample preparation if compatible with the mobile phase. |
Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Reb M Crystals | - Incomplete crystallization: The solution may not have reached sufficient supersaturation, or the crystallization time may be too short.- High solubility in the mother liquor: The chosen solvent system may be too good a solvent for Reb M, leaving a significant amount in the solution. | - Optimize the solvent/antisolvent ratio: Gradually add an antisolvent to decrease the solubility of Reb M and induce crystallization.- Increase the crystallization time: Allow more time for the crystals to form and grow.- Cool the solution slowly: Rapid cooling can lead to the formation of small, impure crystals. A gradual decrease in temperature promotes the growth of larger, purer crystals. |
| Low Purity of Reb M Crystals | - Co-crystallization of impurities: Other steviol glycosides or process-related impurities may be incorporated into the crystal lattice.- Occlusion of mother liquor: Impurities can be trapped within the crystals as they grow. | - Perform recrystallization: Dissolving the crystals in a minimal amount of hot solvent and allowing them to recrystallize can significantly improve purity.- Wash the crystals: Wash the filtered crystals with a cold solvent in which Reb M has low solubility to remove surface impurities.- Control the rate of crystallization: Slow crystallization generally leads to purer crystals. |
| Formation of Amorphous Precipitate instead of Crystals ("Oiling Out") | - High concentration of impurities: Impurities can interfere with the crystal lattice formation.- Rapid change in conditions: A sudden drop in temperature or rapid addition of an antisolvent can cause the compound to precipitate as an amorphous solid. | - Purify the crude extract further before crystallization: Use chromatographic techniques to remove impurities.- Ensure a slow and controlled crystallization process: Gradually lower the temperature and add any antisolvent dropwise with stirring.- Use seeding: Adding a small amount of pure Reb M crystals to the supersaturated solution can induce the formation of crystalline material. |
Enzymatic Conversion & Fermentation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate in Enzymatic Reaction | - Sub-optimal reaction conditions: pH, temperature, or enzyme/substrate ratio may not be ideal.- Enzyme inhibition: Byproducts of the reaction or other components in the crude extract may be inhibiting the enzyme. | - Optimize reaction parameters: Systematically vary the pH, temperature, and enzyme concentration to find the optimal conditions.- Purify the substrate: Partially purify the starting material (e.g., crude Reb A extract) to remove potential inhibitors before the enzymatic conversion. |
| Low Yield of Reb M from Fermentation | - Sub-optimal fermentation conditions: The growth medium, pH, temperature, or oxygen levels may not be optimized for the microbial strain.- Metabolic burden on the microorganism: High-level production of Reb M can be stressful for the cells. | - Optimize fermentation parameters: Conduct a design of experiments (DoE) to find the optimal conditions for cell growth and Reb M production.- Strain engineering: Further genetic modification of the production strain may be necessary to improve its robustness and productivity. |
| Difficulties in Purifying Reb M from Fermentation Broth | - Complex mixture of byproducts: The fermentation broth can contain a wide range of cellular metabolites, proteins, and residual media components.- Presence of structurally similar steviol glycosides: The engineered microorganism may produce other steviol glycosides as byproducts. | - Initial clarification: Use centrifugation and/or microfiltration to remove cells and large debris.- Multi-step chromatographic purification: A combination of ion-exchange and adsorption chromatography is often necessary to separate Reb M from the complex mixture.- Membrane filtration: Ultrafiltration and nanofiltration can be used to remove high and low molecular weight impurities, respectively. |
Section 3: Data Presentation
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Typical Purity and Yield at Different Purification Stages (from Stevia Leaves)
| Purification Stage | Typical Purity of Reb M (%) | Typical Overall Yield of Reb M (%) |
| Crude Hot Water Extract | < 1 | 80 - 90 (Extraction Efficiency) |
| After Adsorption Chromatography | 50 - 70 | 60 - 75 |
| After First Crystallization | 85 - 95 | 40 - 50 |
| After Second Crystallization | > 98 | 30 - 40 |
Note: Yields are estimates and can vary significantly based on the starting material and specific process parameters.
Table 2: Comparison of this compound Crystallization Parameters
| Parameter | Rebaudioside A | This compound |
| Ethanol:Water Ratio | 65:35 | 55:45[3] |
| Nucleation Phase | ~60 min | ~120 min[3] |
| Temperature | Ambient | 40 ± 0.5°C[3] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in the purification of this compound.
Protocol for Purification of Reb M from Stevia Leaves
-
Extraction:
-
Mix 1 kg of dried and crushed Stevia rebaudiana leaves with 20 L of hot water (60-80°C).
-
Stir the mixture for 1-2 hours.
-
Filter the mixture to separate the aqueous extract from the leaf material.
-
-
Clarification and Decolorization:
-
Treat the aqueous extract with a flocculant (e.g., calcium hydroxide or a poly-electrolyte) to precipitate pigments and other impurities.
-
Filter the solution to remove the precipitate.
-
Pass the clarified extract through a bed of activated carbon to further remove color.
-
-
Ion-Exchange Chromatography:
-
Pass the decolorized extract through a strong acid cation exchange resin followed by a weak base anion exchange resin to remove salts and ionic impurities.
-
-
Adsorption Chromatography:
-
Load the deionized extract onto a column packed with a macroporous adsorbent resin (e.g., Amberlite XAD series or Diaion HP-20).
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the steviol glycosides with an aqueous ethanol solution, gradually increasing the ethanol concentration.
-
Collect fractions and analyze for Reb M content using HPLC. Pool the fractions with the highest Reb M concentration.
-
-
Crystallization:
-
Concentrate the pooled fractions under vacuum to remove most of the ethanol.
-
Adjust the ethanol-to-water ratio to approximately 55:45.
-
Heat the solution to dissolve the solids, then cool slowly to 40°C with gentle stirring to induce crystallization.
-
Allow the crystallization to proceed for at least 2 hours.
-
Filter the crystals and wash with a cold ethanol-water mixture.
-
Dry the crystals under vacuum.
-
For higher purity, a second recrystallization from an aqueous methanol or ethanol solution can be performed.[1]
-
Protocol for Purification of Reb M from Enzymatic Conversion
-
Enzyme Removal:
-
After the enzymatic reaction is complete, denature the enzymes by heat treatment (e.g., 80°C for 15 minutes) or by adjusting the pH.
-
Remove the denatured enzymes by filtration or centrifugation.
-
-
Chromatographic Purification:
-
The subsequent purification steps are similar to those for plant extracts, involving adsorption chromatography to separate Reb M from the unreacted substrate (e.g., Reb A) and other reaction components.
-
-
Crystallization:
-
Follow the crystallization protocol outlined in section 4.1.
-
Section 5: Visualizations
This section provides diagrams to illustrate experimental workflows and logical relationships in troubleshooting.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: this compound produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150017284A1 - Compositions and Methods for Improving this compound Solubility - Google Patents [patents.google.com]
- 4. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-notes in food formulations containing high concentrations of Rebaudioside M
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of Rebaudioside M (Reb M).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process in a direct question-and-answer format.
Issue 1: My formulation has a noticeable bitter aftertaste.
-
Question: What is causing the bitterness in my high-concentration Reb M formulation, and how can I minimize it?
-
Answer: While Reb M is known for its clean, sugar-like taste, a slight bitter or licorice-like aftertaste can emerge at higher concentrations[1][2]. This is an inherent characteristic of many high-potency sweeteners. Several strategies can mitigate this:
-
Blending with Other Sweeteners: Creating synergistic blends can significantly improve the taste profile. Consider blending Reb M with other steviol glycosides like Rebaudioside A (Reb A) or Rebaudioside D (Reb D)[1]. The addition of bulk sweeteners like erythritol can also mask bitterness and improve mouthfeel[1]. Blending with sucrose, where Reb M provides 20-80% of the sweetness, can yield a flavor profile very close to sugar[1].
-
Flavor Modifiers and Masking Agents: Certain flavor modifiers can block bitter taste receptors[3]. For instance, chocolate flavoring has been shown to successfully reduce the bitterness of Reb M in both soymilk and milk matrices through aroma-taste interactions[4]. However, be aware that some masking agents can also dull the product's primary flavors[3].
-
pH Adjustment: The perceived bitterness of steviol glycosides can be influenced by the pH of the formulation. Experimenting with slight adjustments to the pH within the stable range for your product may help reduce bitterness perception. Reb M is generally stable in aqueous solutions with a pH between 2 and 8[1].
-
Issue 2: The Reb M is not fully dissolving or is precipitating over time.
-
Question: I'm having trouble with Reb M's solubility in my aqueous formulation. What are the best practices to ensure it remains dissolved?
-
Answer: Reb M has relatively low aqueous solubility at room temperature, reported as low as 0.1 g/100 mL[1]. This can lead to challenges in achieving high concentrations and maintaining stability. The following methods can improve solubility:
-
Thermal Processing: Heating the mixture of Reb M and the solvent (e.g., water) can significantly improve its solubility[5][6]. For example, heating a mixture to around 100°C can create a concentrated solution[6].
-
Co-solubilization with Other Glycosides: Blending Reb M with other, more soluble steviol glycosides can enhance its solubility. For example, blending Rebaudioside D with stevioside disrupts the crystal structure of Reb D, making it more soluble, a principle that can be applied to Reb M as well[7].
-
Spray Drying: Creating a spray-dried composition of Reb M with other compounds like Reb D, other steviol glycoside mixtures, or surfactants can produce a powder with improved aqueous solubility[6].
-
Use of Co-solvents: In some systems, the use of co-solvents can be effective. Reb M's solubility increases from 12 g/L in water at 25°C to 85 g/L in a 40% ethanol solution[8].
-
Issue 3: My product has a lingering licorice or metallic off-note.
-
Question: How can I address the lingering licorice-like or metallic aftertaste in my Reb M-sweetened product?
-
Answer: These lingering off-notes are common sensory challenges with high-potency sweeteners.
-
Optimized Sweetener Blends: As with bitterness, blending is a primary strategy. The goal is to create a more rounded and balanced sweetness profile that mimics the temporal profile of sucrose[1][9]. Using mathematical modelling and sensory analysis can help identify optimal ratios of different steviol glycosides to minimize specific off-notes[9].
-
Aroma-Taste Interactions: Introducing specific aromas can modify taste perception. In a study with soymilk and milk, chocolate flavoring was effective at reducing the bitter aftertaste of Reb M[4]. This suggests that congruent flavors can help mask undesirable lingering notes.
-
Bulking Agents: The absence of sugar's bulk can alter mouthfeel and emphasize aftertastes. Incorporating bulking agents like erythritol or certain fibers can improve the overall sensory experience and diminish the perception of lingering off-notes[1].
-
Frequently Asked Questions (FAQs)
Q1: What is the typical sweetness potency of this compound?
A1: The sweetness potency of Reb M is dependent on the concentration and the food matrix. It is generally estimated to be 200 to 350 times more potent than sucrose[1]. Other sources place the potency in the range of 200-300 times that of sugar[10].
Q2: How does the sensory profile of Reb M compare to Reb A?
A2: Reb M is generally considered to have a superior taste profile to Reb A[2][11]. It possesses a cleaner, more sugar-like taste with significantly less bitterness and astringency[1][12]. While Reb A is known for a slightly bitter or licorice-like aftertaste, especially at higher concentrations, Reb M has little to no bitterness[2][10].
Q3: What are the stability characteristics of Reb M under typical food processing conditions?
A3: Reb M is quite stable under a range of conditions.
-
pH Stability: It is stable in aqueous solutions across a pH range of 2 to 8, which covers most food and beverage applications[1]. Studies on mock beverages with pH levels from 2.8 to 4.2 showed minimal degradation over 26 weeks of storage[13].
-
Thermal Stability: Reb M demonstrates excellent thermal stability, making it suitable for applications requiring heat processing, such as baking[8]. It shows only 3.2% degradation when held at 180°C for 30 minutes[8].
-
Dry Stability: As a dry powder, Reb M is stable for at least one year at ambient temperature under controlled humidity[1].
Q4: Can Reb M be used in dairy and baked goods?
A4: Yes, Reb M is well-suited for a wide array of foods and beverages[1]. Its high thermal stability makes it ideal for baked goods[8][10]. In dairy products, its clean sweetness profile complements natural flavors, enhancing taste while lowering sugar content[10].
Q5: Are there specific analytical methods recommended for quantifying Reb M in a food matrix?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying Reb M. For dairy products, a typical sample preparation involves extraction with a methanol/water mixture at an elevated temperature (e.g., 80°C for 30 minutes), followed by HPLC analysis[8].
Data Summaries
Table 1: Solubility of this compound
| Solvent/Condition | Temperature | Reported Solubility | Citation |
|---|---|---|---|
| Water | 25 °C | 0.1 g / 100 mL | [1] |
| Water | 25 °C | 12 g / L | [8] |
| 40% Ethanol Solution | Not Specified | 85 g / L | [8] |
| Water with Heating | ~100-121 °C | Forms a concentrated, soluble solution |[5][6] |
Table 2: Stability of this compound
| Condition | Parameters | Outcome | Citation |
|---|---|---|---|
| pH in Aqueous Solution | pH 2.0 - 8.0 | Stable | [1] |
| Mock Beverage Storage | pH 2.8 - 4.2; 5 - 40 °C | Minimal degradation over 26 weeks | [13] |
| Thermal Processing | 180 °C for 30 minutes | ~3.2% degradation | [8] |
| Dry Powder Storage | Ambient Temperature | Stable for at least one year |[1] |
Experimental Protocols
Protocol 1: Sensory Panel Evaluation for Off-Notes
This protocol outlines a method for the descriptive sensory analysis of a beverage sweetened with Reb M.
-
Panelist Selection: Recruit 10-12 trained sensory panelists. Panelists should be experienced in evaluating the sensory attributes of high-potency sweeteners[9][14].
-
Sample Preparation:
-
Prepare a control sample sweetened with sucrose to the target sweetness level (e.g., 8% sucrose equivalent).
-
Prepare the test sample sweetened with a high concentration of Reb M to be iso-sweet with the control.
-
All samples should be prepared using filtered water and any necessary acidulants (e.g., citric acid to pH 3.2) to mimic the final product matrix[1].
-
Present approximately 30 mL of each sample in coded beakers at a controlled temperature (e.g., 4°C)[1][15].
-
-
Evaluation Procedure:
-
Panelists should cleanse their palate with water before and between samples[15].
-
Samples are presented in a randomized order.
-
Panelists will rate the intensity of key sensory attributes (e.g., sweetness, bitterness, metallic taste, licorice aftertaste, astringency) on a 100-mm unstructured graphical scale (0 = imperceptible, 100 = extremely strong)[15].
-
After expectorating or swallowing, panelists will rate the intensity of lingering aftertastes at specific time intervals (e.g., immediately, 30 seconds, 60 seconds)[12].
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Fisher's LSD) to determine significant differences in sensory attributes between the Reb M sample and the sucrose control[12].
Protocol 2: Stability Testing of Reb M in an Acidic Beverage
This protocol describes an accelerated stability study for Reb M in a simulated soft drink.
-
Sample Preparation:
-
Prepare a mock beverage solution containing the desired high concentration of Reb M, an acidulant (e.g., phosphoric or citric acid to a target pH of 3.2), and a preservative (e.g., sodium benzoate)[13].
-
Dispense the solution into airtight containers suitable for storage.
-
-
Storage Conditions:
-
Store the samples under various temperature conditions to simulate both normal and accelerated storage. Recommended temperatures are 5°C, 20°C, 30°C, and 40°C[13].
-
Include a condition for photostability by exposing samples to fluorescent light at a controlled temperature and humidity (e.g., 25°C / 60% RH)[13].
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis. For a 26-week study, time points could be Week 0, Week 4, Week 8, Week 13, and Week 26[13].
-
-
Analytical Method (HPLC):
-
At each time point, analyze the samples for the concentration of Reb M using a validated HPLC method.
-
The method should also be able to detect and quantify any known impurities or degradation products.
-
-
Data Analysis:
-
Plot the concentration of Reb M versus time for each storage condition.
-
Calculate the percentage loss of Reb M over the study period to determine its stability under the tested conditions. A loss of less than 5-10% is generally considered stable for most applications.
-
Visualizations
Caption: A workflow for troubleshooting and mitigating common off-notes in Reb M formulations.
Caption: Key strategies for mitigating off-notes in high Reb M formulations.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to choose between Reb A and Reb M [baynsolutions.com]
- 3. cargill.com [cargill.com]
- 4. Effects of aroma-taste interaction on the sensory attributes of rebaudiosides in soymilk and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compositions and Methods for Improving this compound Solubility - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20150017284A1 - Compositions and Methods for Improving this compound Solubility - Google Patents [patents.google.com]
- 7. xray.greyb.com [xray.greyb.com]
- 8. sinopuresweet.com [sinopuresweet.com]
- 9. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 10. Innovations in Reb M stevia: A new era of natural sweeteners [glstevia.com]
- 11. pyureorganic.com [pyureorganic.com]
- 12. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Validation & Comparative
Comparative Stability of Rebaudioside M vs. Rebaudioside A in Acidic Beverages: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural, non-caloric sweeteners has positioned steviol glycosides, particularly Rebaudioside A (Reb A) and Rebaudioside M (Reb M), as prominent sugar substitutes in the food and beverage industry. A critical factor for their successful incorporation into acidic beverages, such as carbonated soft drinks and juices, is their stability under low pH conditions and throughout the product's shelf life. This guide provides a comprehensive comparison of the stability of Reb M versus Reb A in acidic environments, supported by available experimental data and detailed methodologies.
Executive Summary
Both this compound and Rebaudioside A exhibit good stability in acidic beverages under typical storage conditions. While direct head-to-head quantitative comparisons of degradation kinetics are limited in publicly available literature, existing studies suggest that the stability of Reb M is comparable to that of Reb A. Degradation for both compounds is accelerated by lower pH and higher temperatures, primarily through the hydrolysis of glycosidic linkages and isomerization.
Comparative Stability Analysis
This compound Stability:
A study on the stability of Reb M in mock beverage solutions at pH levels of 2.8, 3.2, 3.8, and 4.2 and temperatures of 5°C, 20°C, 30°C, and 40°C over 26 weeks reported minimal degradation. This suggests excellent stability under typical beverage processing and storage conditions. However, under more extreme conditions, such as treatment with 0.1 M phosphoric acid solution (pH 2.0) at 80°C for 24 hours, Reb M was found to yield three minor degradation products. The major degradation pathways for Reb M in aqueous solutions (pH 2–8) are reported to be similar to those of Reb A and include isomerization of the C-16 olefin, hydration of the C-16 olefin, and hydrolysis of the glycosidyl ester at C-19.
Rebaudioside A Stability:
The stability of Reb A has been more extensively studied. Its degradation in acidic carbonated beverages is known to be greater at lower pH levels and higher temperatures. For instance, one study noted that in soft drinks at 80°C, the degradation of Reb A increased as the pH decreased from 3.5 to 2.4. The degradation of Reb A in aged acidic beverages leads to the formation of several compounds, including a rearrangement product, a hydration product, and an epoxidation/rearrangement product.
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of Reb M and Reb A from different studies. It is important to note that the experimental conditions are not identical, which precludes a direct comparison of degradation rates.
| Steviol Glycoside | pH | Temperature (°C) | Duration | Initial Concentration | Degradation/Products Observed | Reference |
| This compound | 2.8, 3.2, 3.8, 4.2 | 5, 20, 30, 40 | 26 weeks | Not specified | Minimal degradation observed. | |
| This compound | 2.0 (0.1 M H₃PO₄) | 80 | 24 hours | Not specified | Yielded three minor degradation compounds. | |
| Rebaudioside A | 2.8, 3.2, 3.8, 4.2 | 5, 20, 30, 40 | 26 weeks | ~500 mg/L | Yielded six minor degradation compounds. | |
| Rebaudioside A | 3.0 | 35 | 6 weeks | Not specified | Formation of degradation products at 8.9, 1.4, and 2.9 mg/L. | |
| Rebaudioside A | 3.0 | 20, 30, 40 | 9 months | Not specified | Degradation was slow at temperatures below 30°C (less than 6% loss in 6 months). |
Experimental Protocols
This section details the methodologies employed in the cited stability studies.
Protocol 1: Stability of this compound in Mock Beverages
-
Test Substance: this compound
-
Matrix: Mock beverage solutions simulating commercial soft drinks at pH 2.8, 3.2, 3.8, and 4.2.
-
Storage Conditions: Samples were stored at 5°C, 20°C, 30°C, and 40°C for 26 weeks.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to analyze the concentration of Reb M and any degradation products at scheduled intervals.
-
Detection: Unidentified compounds greater than or equal to 0.100% of the initial concentration were reported.
Protocol 2: Forced Degradation of this compound
-
Test Substance: this compound
-
Forced Degradation Conditions: Treatment with 0.1 M phosphoric acid solution (pH 2.0) at 80°C for 24 hours.
-
Analytical Method:
-
Isolation of Degradation Products: HPLC purification was used to isolate the degradation products.
-
Structural Characterization: The structures of the degradation products were determined using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and tandem Mass Spectrometry (MS/MS).
-
Protocol 3: Stability of Rebaudioside A in Mock Beverages
-
Test Substance: Rebaudioside A
-
Matrix: Mock beverage solutions simulating commercial soft drinks (cola, lemon-lime, root beer) at pH 2.8, 3.2, 3.8, and 4.2.
-
Initial Concentration: Approximately 500 mg/L.
-
Storage Conditions: Samples were stored at 5°C, 20°C, 30°C, and 40°C for 26 weeks.
-
Analytical Method: HPLC was used for the analysis of Reb A and its degradation products at scheduled intervals.
-
Structural Characterization: The structures of the six identified degradation compounds were determined using 1D and 2D NMR, HRMS, and MS/MS spectral data, as well as enzymatic and acid hydrolysis studies.
Signaling Pathways and Experimental Workflows
Degradation Pathway of Rebaudioside A in Acidic Conditions
The degradation of Reb A in acidic media primarily involves two main pathways originating from the exomethylene group at the C16-C17 position.
Caption: Major degradation pathways of Rebaudioside A in acidic conditions.
Experimental Workflow for Comparative Stability Study
The following diagram illustrates a logical workflow for a head-to-head comparative stability study of Reb M and Reb A.
Caption: Experimental workflow for comparing Reb M and Reb A stability.
Conclusion
Based on the available scientific literature, both this compound and Rebaudioside A are suitable for use in acidic beverages, demonstrating good stability under typical manufacturing and storage conditions. While Reb M is often perceived as having a more sugar-like taste profile, its stability in acidic media is comparable to that of the more extensively studied Reb A. For formulators, the choice between Reb M and Reb A may therefore be more heavily influenced by sensory attributes and cost considerations rather than significant differences in stability. Further direct comparative studies with quantitative kinetic data would be beneficial to provide a more definitive ranking of their stability in various acidic beverage systems.
A Comparative Sensory Analysis of Rebaudioside M and Rebaudioside D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory profiles of two prominent next-generation steviol glycosides: Rebaudioside M (Reb M) and Rebaudioside D (Reb D). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to equip researchers and product development professionals with the critical information needed to make informed decisions in the formulation of sugar-reduced products.
Executive Summary
This compound and Rebaudioside D are both minor steviol glycosides found in the leaves of the Stevia rebaudiana Bertoni plant. They have garnered significant interest in the food and pharmaceutical industries due to their clean, sugar-like sweetness and reduced bitterness compared to earlier generation steviol glycosides like Rebaudioside A. While both offer significant advantages in flavor profile, subtle but important distinctions in their sensory attributes exist. This guide elucidates these differences through a comprehensive review of peer-reviewed sensory data.
Quantitative Sensory Profile Comparison
The following table summarizes the key sensory attributes of this compound and Rebaudioside D, benchmarked against sucrose. The data represents a synthesis of findings from multiple consumer and trained panel studies.
| Sensory Attribute | This compound | Rebaudioside D | Sucrose (Reference) | Key Findings |
| Sweetness Intensity | High, often perceived as more sugar-like.[1][2] | High, with a rapid onset of sweetness.[1] | High | Reb M is frequently described as having a sweetness profile that most closely mimics sucrose.[1] |
| Bitterness | Very low to negligible.[3][4][5] | Very low, significantly less than Reb A.[3][4][5] | Negligible | Both Reb M and Reb D exhibit a significant reduction in bitterness, a common challenge with other steviol glycosides.[3][4][5] |
| Aftertaste | Clean, with a slight sweet linger.[6][7][8] | Clean, with a potentially faster dissipation of sweetness compared to Reb M.[1] | Clean | The aftertaste of both compounds is considered more pleasant and less "artificial" than Reb A.[3][9] |
| Flavor Profile | Clean, sugar-like.[1][2] | Clean, well-rounded.[1] | Clean, sweet | Both are noted for their lack of off-flavors, such as licorice or metallic notes, at typical usage levels.[7][8] |
Experimental Protocols
The data presented in this guide is based on established sensory evaluation methodologies. Below are detailed protocols representative of the key experiments cited.
Quantitative Descriptive Analysis (QDA)
-
Objective: To identify and quantify the sensory attributes of Reb M and Reb D.
-
Panelists: A panel of 8-12 trained and screened sensory assessors. Panelists are trained on the specific sensory attributes of sweeteners, including different types of sweetness, bitterness, and aftertastes, using reference standards.
-
Sample Preparation: Solutions of Reb M, Reb D, and a sucrose control are prepared in purified, deionized water at concentrations determined to be iso-sweet. Typical concentrations might range from 300-600 ppm for the rebaudiosides and 5-10% for sucrose. Samples are presented at a controlled temperature (e.g., room temperature).
-
Evaluation Procedure: Panelists evaluate the samples in a randomized and blind fashion. They rate the intensity of each sensory attribute (e.g., sweetness, bitterness, metallic aftertaste, licorice aftertaste) on a structured scale, typically a 15-cm line scale anchored with "none" and "extreme." Panelists rinse with purified water between samples to cleanse the palate.
-
Data Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.
Temporal Dominance of Sensations (TDS)
-
Objective: To evaluate the sequence and dominance of sensory attributes over time.
-
Panelists: A panel of trained sensory assessors.
-
Sample Preparation: As described for QDA.
-
Evaluation Procedure: Upon tasting the sample, panelists select the dominant sensation from a predefined list of attributes on a computer interface. As their perception changes over time, they continuously select the new dominant sensation. The process continues until no sensation is perceived.
-
Data Analysis: TDS curves are generated for each sample, plotting the proportion of panelists selecting a specific attribute as dominant at each point in time. This provides a dynamic representation of the sensory experience.
Visualizing Key Concepts
To further aid in the understanding of the sensory perception of these sweeteners and the methodologies used to evaluate them, the following diagrams are provided.
Caption: A typical workflow for the sensory evaluation of sweeteners.
Caption: Simplified representation of Reb D and Reb M molecular structures.
Caption: Simplified signaling pathways for sweet and bitter taste perception.
Conclusion
Both this compound and Rebaudioside D represent significant advancements in natural, zero-calorie sweeteners, offering sensory profiles that are remarkably close to sucrose. Reb M is often highlighted for its particularly sugar-like sweetness and clean aftertaste, making it a premium option for deep sugar reduction. Reb D also provides a high-quality sweet taste with a rapid onset and minimal bitterness. The choice between Reb M and Reb D may depend on the specific application, desired temporal profile, and formulation goals. The data and methodologies presented in this guide provide a solid foundation for further research and development in the pursuit of healthier, great-tasting products.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1220616-44-3 | Benchchem [benchchem.com]
- 6. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
A Head-to-Head Comparison of Rebaudioside M and Sucralose in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of two high-intensity sweeteners, the natural steviol glycoside Rebaudioside M (Reb M) and the artificial sweetener sucralose. The information presented is based on available experimental data from in vitro and in vivo studies, with a focus on cytotoxicity, genotoxicity, and impact on the gut microbiome.
Overview
This compound is a highly purified steviol glycoside naturally present in the leaves of the Stevia rebaudiana Bertoni plant. It is known for its clean, sugar-like taste and is gaining popularity as a natural, zero-calorie sweetener.[1] Sucralose is an artificial sweetener derived from sucrose through a multi-step chemical process that replaces three hydroxyl groups with chlorine atoms. It is widely used in a vast array of food and beverage products. While both sweeteners provide intense sweetness without calories, their interactions with biological systems differ significantly. This guide delves into the experimental evidence to provide a comparative analysis of their performance in key biological assays.
Cytotoxicity
Cytotoxicity assays are crucial for determining the potential of a substance to cause cell damage or death. The MTT assay is a common colorimetric method used to assess cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds (this compound or sucralose) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are also included.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces cell viability by 50%, is often determined from the dose-response curve.
Comparative Cytotoxicity Data
Direct head-to-head studies comparing the cytotoxicity of pure this compound and sucralose using the same cell lines and experimental conditions are limited in the publicly available scientific literature. However, individual studies on each compound provide some insights.
Studies on various cell lines have indicated that sucralose, at concentrations above 10 mM, can lead to decreased cell viability.[2][3] For steviol glycosides, including stevioside (a structurally similar compound to Reb M), studies have shown no cytotoxic effects on various cell lines at concentrations up to 200 µM.[4] One study on a crude Stevia rebaudiana extract showed that at higher doses, there was a significant inhibitory effect on the proliferation of peripheral blood mononuclear cells.[5]
Table 1: Summary of Available Cytotoxicity Data
| Sweetener | Assay | Cell Line | Key Findings | Reference |
| Sucralose | MTT Assay | Caco-2, HT-29, HEK-293 | Decreased cell viability at concentrations >10 mM. | [2][3] |
| Stevioside | MTT Assay | CCD18Co, HCT 116 | No cytotoxicity observed at concentrations up to 200 µM. | [4] |
| Stevia rebaudiana Extract | MTT Assay | PBMC | Significant inhibition of proliferation at higher doses. | [5] |
Note: Direct comparison is challenging due to variations in experimental design and the specific compounds tested (pure compound vs. extract).
Genotoxicity
Genotoxicity assays assess the ability of a substance to damage cellular DNA, which can potentially lead to mutations and cancer. The Ames test and the in vitro micronucleus assay are standard tests used for this purpose.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.
General Procedure (Plate Incorporation Method):
-
Strain Selection: Appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are selected to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Exposure: The bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer are combined in molten top agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay (OECD Guideline 487) detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.
General Procedure:
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.
-
Compound Exposure: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 fraction), for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a large number of binucleated cells (typically at least 2000 per concentration).
-
Data Analysis: A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Comparative Genotoxicity Data
The available evidence from standard genotoxicity assays indicates a clear difference in the genotoxic potential of this compound and sucralose, particularly concerning its metabolite.
This compound: Regulatory bodies such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have reviewed the safety of steviol glycosides, including this compound.[6] These reviews, based on a battery of genotoxicity tests including the bacterial reverse mutation assay and the in vitro micronucleus test, have consistently concluded that this compound is not genotoxic.[6][7] A study on stevioside, a related steviol glycoside, showed some mutagenic activity in one Salmonella strain at a very high concentration, but these findings have not been consistently reproduced.[8]
Sucralose: While many studies have concluded that sucralose itself is not genotoxic, recent research has raised concerns about its metabolite, sucralose-6-acetate.[9] A 2023 study found that sucralose-6-acetate is genotoxic and clastogenic, meaning it can cause breaks in DNA.[10][11][12][13] This same study also detected trace amounts of sucralose-6-acetate in commercial sucralose products.[10][11][12][13] However, it is important to note that a bacterial reverse mutation test reported in the same study found both sucralose and sucralose-6-acetate to be non-mutagenic.[10]
Table 2: Summary of Genotoxicity Findings
| Sweetener | Assay | Finding | Reference |
| This compound | Bacterial Reverse Mutation Assay | Negative | [6][7] |
| In Vitro Micronucleus Assay | Negative | [6][7] | |
| Sucralose | Bacterial Reverse Mutation Assay | Negative | [10] |
| Sucralose-6-acetate | In Vitro Micronucleus Assay | Positive (Clastogenic) | [10][11][12][13] |
| Bacterial Reverse Mutation Assay | Negative | [10] |
Impact on Gut Microbiome
The gut microbiome plays a critical role in human health, and its composition can be influenced by dietary components. The impact of non-nutritive sweeteners on the gut microbiota is an area of active research.
Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiome Analysis
16S ribosomal RNA (rRNA) gene sequencing is a widely used method to identify and compare the bacterial composition of different samples.
General Procedure:
-
Sample Collection: Fecal samples are collected from animal models or human subjects.
-
DNA Extraction: Total DNA is extracted from the fecal samples.
-
PCR Amplification: The hypervariable regions of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), which are then assigned to a taxonomic lineage.
-
Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical tests are used to identify significant differences in the abundance of specific bacterial taxa between different treatment groups.
Comparative Effects on Gut Microbiota
A study directly comparing the effects of Rebaudioside A (a close structural analog of Reb M) and sucralose on the gut microbiota of rats provides valuable quantitative data.[14][15][16][17] In this study, rats were fed either a normal or a high-fat diet and were administered the sweeteners in their drinking water for eight weeks.
The study found that neither sucralose nor Rebaudioside A significantly altered the overall diversity (alpha and beta diversity) of the gut microbiota at the phylum level when consumed at the recommended acceptable daily intake (ADI) levels.[16][17] However, some changes were observed at the genus level.
Key Findings:
-
In rats on a normal diet, both sucralose and Rebaudioside A were associated with a reduction in the relative abundance of the genus Romboutsia.[16]
-
In rats on a high-fat diet, sucralose was associated with an increase in the abundance of Lactobacillus, while Rebaudioside A was associated with a decrease.[14]
-
Rebaudioside A, in combination with a high-fat diet, led to a decrease in the class Bacilli.[14][15]
Table 3: Relative Abundance of Key Bacterial Genera in Rats on a High-Fat Diet (%)
| Bacterial Genus | Control (Glucose) | Sucralose | Rebaudioside A |
| Lactobacillus | 59.69 | 42.67 | 6.85 |
| Data adapted from Ramos-García et al. (2023). Values represent the mean relative abundance. |
These findings suggest that while both sweeteners may have subtle effects on the gut microbiota, Rebaudioside A appears to be less disruptive than sucralose, particularly in the context of a high-fat diet.
Conclusion
Based on the available biological assay data, this compound and sucralose exhibit distinct profiles.
-
Cytotoxicity: While direct comparative data is scarce, existing studies suggest that sucralose may exhibit cytotoxic effects at high concentrations, whereas steviol glycosides like stevioside appear to be non-cytotoxic at physiologically relevant concentrations.
-
Genotoxicity: this compound has been consistently found to be non-genotoxic in standard assays. In contrast, while sucralose itself has largely been considered non-genotoxic, recent evidence of the genotoxicity of its metabolite, sucralose-6-acetate, raises potential concerns.
-
Gut Microbiome: In a direct comparative study in rats, both Rebaudioside A and sucralose showed some effects on the gut microbiota at the genus level, but neither significantly altered the overall diversity at the phylum level. However, the changes induced by Rebaudioside A appeared to be less pronounced than those observed with sucralose, particularly in the context of a high-fat diet.
For researchers, scientists, and drug development professionals, these findings underscore the importance of considering the distinct biological activities of different non-nutritive sweeteners. While both this compound and sucralose are effective sweetening agents, their interactions with cellular systems and the gut microbiome are not equivalent. The data suggests that this compound may have a more favorable safety profile, particularly concerning genotoxicity and its impact on the gut microbiota. Further head-to-head comparative studies with standardized methodologies are warranted to provide a more definitive and quantitative comparison of these two widely used sweeteners.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of five artificial sweeteners on Caco-2, HT-29 and HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Safety evaluation of the food additive steviol glycosides, predominantly this compound, produced by fermentation using Yarrowia lipolytica VRM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cspi.org [cspi.org]
- 8. Lack of potential carcinogenicity for sucralose - Systematic evaluation and integration of mechanistic data into the totality of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gut Microbiota Composition in Rats Consuming Sucralose or Rebaudioside A at Recommended Doses Under Two Dietary Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Gut Microbiota Composition in Rats Consuming Sucralose or Rebaudioside A at Recommended Doses Under Two Dietary Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sweet Symphony: Validating the Synergy of Rebaudioside M with Other Sweeteners
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Sweetness Synergy
Rebaudioside M (Reb M), a steviol glycoside found in the leaves of the Stevia rebaudiana plant, has garnered significant attention in the food and pharmaceutical industries for its clean, sugar-like taste and high sweetness potency with minimal to no bitter aftertaste.[1] While its individual performance is notable, the true potential of Reb M may lie in its synergistic interactions with other sweeteners. This guide provides a comprehensive comparison of Reb M's sweetness synergy with various sweetening agents, supported by experimental data and detailed methodologies, to aid researchers in formulating next-generation sweetening systems.
Unveiling Sweetness Synergy: A Quantitative Comparison
Blending sweeteners can result in a sweetness intensity greater than the sum of the individual components, a phenomenon known as synergy. This not only enhances the desired sweet taste but can also modulate off-tastes and improve the overall sensory profile. The following tables summarize the synergistic potential of this compound and its close structural analog, Rebaudioside A (Reb A), with other common sweeteners. Due to the limited direct public data on Reb M's synergistic pairings, data for Reb A is included as a strong indicator of Reb M's likely performance, given their similar molecular structures.
Table 1: Sweetness Synergy of this compound and Rebaudioside A with Various Sweeteners
| Sweetener Blend | Ratio (by sweetness equivalence) | Observed Effect | Key Findings |
| This compound + Mogroside V | Not specified | No Synergy | Likely due to binding to the same sites on the sweet taste receptor.[2] |
| Rebaudioside A + Erythritol | Various | Synergy | Confirmed synergy in sensory analysis.[2] |
| Rebaudioside A + Sucralose | Various | Strong Synergy | I-values ranging from 0.38 to 0.66, indicating a high level of synergy.[3] |
| Rebaudioside A + Aspartame | Not specified | Synergy | Generally observed to have a synergistic relationship. |
| Rebaudioside A + Acesulfame-K | Various | Full Synergy | Exhibited full synergistic effects in isobole analyses.[4] |
| Rebaudioside A + Fructose | Various | Partial Synergy | Interaction values (I-values) between 0.6 and 0.9.[4] |
Table 2: Comparative Sensory Profile of this compound
| Sweetener | Sweetness Potency (vs. Sucrose) | Key Sensory Attributes |
| This compound | ~200-350x | Clean, sugar-like taste; minimal bitterness; slightly longer sweetness onset and extinction time than sucrose.[1] |
| Rebaudioside A | ~200-300x | Sweet with a noticeable bitter or licorice-like aftertaste at higher concentrations. |
| Aspartame | ~200x | Clean, sweet taste; shorter duration of sweetness compared to Reb M.[1] |
| Sucralose | ~600x | High-intensity sweetness with a slightly different temporal profile than sucrose. |
| Erythritol | ~0.7x | Mild sweetness with a cooling sensation; often used as a bulking agent. |
| Mogroside V | ~250-350x | Sweet taste with a characteristic lingering aftertaste. |
Experimental Protocols for Validating Sweetness Synergy
Accurate and reproducible assessment of sweetness synergy is paramount. The following are detailed methodologies for key experiments cited in the evaluation of sweetener blends.
Sensory Panel Evaluation: Descriptive Analysis
Objective: To qualitatively and quantitatively characterize the sensory attributes of individual sweeteners and their blends.
Protocol:
-
Panelist Selection and Training: A panel of 8-12 trained individuals is selected based on their sensory acuity and ability to describe and scale the intensity of taste attributes. Panelists undergo extensive training to recognize and rate the intensity of sweetness, bitterness, off-tastes (e.g., metallic, licorice), and temporal characteristics (onset, linger).
-
Sample Preparation: Sweetener solutions are prepared in deionized water at concentrations determined to be iso-sweet to a reference sucrose solution (e.g., 5% or 10% sucrose). For synergy evaluation, blends are prepared at various ratios based on their individual iso-sweet concentrations.
-
Evaluation Procedure:
-
Panelists are presented with coded, randomized samples at a controlled temperature (e.g., 22°C).
-
A standardized volume (e.g., 10 mL) of each sample is evaluated.
-
Panelists rate the intensity of predefined sensory attributes on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Palate cleansing with deionized water and unsalted crackers is required between samples.
-
-
Data Analysis: The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
Isobolographic Analysis for Quantifying Synergy
Objective: To graphically and quantitatively determine the nature of the interaction between two sweeteners (synergistic, additive, or antagonistic).
Protocol:
-
Dose-Response Curves: The dose-response curve for each individual sweetener is determined by having a sensory panel rate the sweetness intensity of a series of concentrations.
-
Isobologram Construction:
-
An isobologram is a graph where the x-axis and y-axis represent the concentrations of two different sweeteners.
-
A line of additivity is plotted, which connects the concentrations of the two sweeteners that individually produce the same level of sweetness intensity (e.g., equivalent to 5% sucrose). This line represents all the combinations of the two sweeteners that would be expected to produce that sweetness level if their interaction is purely additive.
-
-
Mixture Evaluation: The sweetness intensity of various blends of the two sweeteners is evaluated by the sensory panel.
-
Data Interpretation:
-
Synergy: If the data points for the blends that produce the target sweetness intensity fall significantly below the line of additivity, it indicates synergy (i.e., lower concentrations of the sweeteners are needed in combination to achieve the same sweetness).
-
Additivity: If the data points fall on the line of additivity, the interaction is additive.
-
Antagonism: If the data points fall above the line of additivity, the interaction is antagonistic.
-
Time-Intensity (TI) Analysis
Objective: To evaluate the temporal profile of sweetness, including the onset, maximum intensity, and duration of the sweet taste.
Protocol:
-
Panelist Training: Panelists are trained to continuously rate the perceived intensity of sweetness over a set period.
-
Evaluation Procedure:
-
Panelists take a standardized amount of the sample into their mouth and start a timer.
-
They continuously rate the sweetness intensity on a computerized system that records the rating over time (e.g., for 60-180 seconds).
-
The sample may be swallowed or expectorated at a designated time point.
-
-
Data Analysis: The time-intensity curves are analyzed to extract key parameters:
-
Imax: Maximum intensity of sweetness.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sweet taste perception.
-
AUC: Area under the curve, representing the total sweetness perception over time.
-
Visualizing the Mechanisms of Sweetness Perception and Evaluation
To better understand the biological basis of sweetness synergy and the workflow of its evaluation, the following diagrams are provided.
Caption: The sweet taste signaling pathway initiated by the binding of a sweetener to the T1R2/T1R3 receptor.
Caption: A generalized workflow for the sensory evaluation of sweetener synergy.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Sweetener Synergy in Humans by Isobole Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-reactivity of Rebaudioside M with bitter taste receptors compared to other steviol glycosides
A comparative analysis of Rebaudioside M (Reb M) and other steviol glycosides reveals its significantly reduced interaction with human bitter taste receptors (TAS2Rs), contributing to a cleaner, more sugar-like taste profile. This makes Reb M a preferred option for researchers, scientists, and drug development professionals seeking high-purity, low-calorie sweeteners with minimal off-flavors.
This compound, a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant, has garnered significant attention for its favorable sensory attributes, most notably its lack of the bitter aftertaste often associated with other steviol glycosides like Rebaudioside A (Reb A) and Stevioside.[1][2][3][4] In-depth in vitro studies have substantiated these sensory findings, demonstrating that Reb M does not activate any of the 25 known human bitter taste receptors at typical concentrations.[5] This contrasts sharply with other steviol glycosides, which have been shown to interact with specific bitter taste receptors, thereby eliciting an undesirable bitter sensation.
Comparative Analysis of Bitter Taste Receptor Activation
The primary mechanism behind the bitter off-taste of many steviol glycosides is their ability to activate members of the T2R (or TAS2R) family of bitter taste receptors, which are G-protein coupled receptors.[5][6] Extensive research has identified TAS2R4 and TAS2R14 as the principal receptors responsible for the bitterness of steviol glycosides like Stevioside and Reb A.[5][7][8][9][10][11][12][13][14]
A comparative summary of the activation of these key bitter taste receptors by different steviol glycosides is presented in the table below.
| Steviol Glycoside | Activated Bitter Taste Receptors (Human TAS2Rs) | Key Findings and Citations |
| This compound (Reb M) | None | Does not activate any of the 25 human TAS2Rs at maximal tested concentrations, resulting in a clean, sweet taste with no significant bitterness.[1][3][5] |
| Rebaudioside A (Reb A) | TAS2R4, TAS2R14 | Known to have a bitter aftertaste, which is directly linked to the activation of these two receptors.[5][7][12] |
| Rebaudioside D (Reb D) | Generally none; some studies suggest minimal to no activation | Shows significantly less bitterness than Reb A. One study found it did not activate TAS2R4 or TAS2R14.[3][13][15][16] |
| Stevioside | TAS2R4, TAS2R14 | One of the first identified steviol glycosides, known for its pronounced bitter aftertaste mediated by these receptors.[7][11] |
The structural differences between steviol glycosides, particularly the number and arrangement of glucose units attached to the central steviol core, are believed to be the determining factor in their interaction with bitter taste receptors.[8][10] Computational modeling studies suggest that the larger molecular size of Reb M, owing to its additional glucose units, sterically hinders its ability to bind to the active site of bitter taste receptors like TAS2R4.[17]
Experimental Protocols
The evaluation of the cross-reactivity of steviol glycosides with bitter taste receptors is predominantly conducted using in vitro cell-based assays. A standard and widely accepted methodology involves the following key steps:
Cell Line and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.
-
Co-transfection: The cells are transiently co-transfected with two key genetic constructs:
-
A specific human bitter taste receptor (e.g., TAS2R4 or TAS2R14).
-
A promiscuous G-protein, such as Gα16-gustducin 44, which couples to the transfected receptor and initiates a downstream signaling cascade upon receptor activation.
-
Calcium Mobilization Assay:
-
Cell Culture: Transfected cells are cultured for 24-48 hours to allow for sufficient expression of the receptor and G-protein.
-
Loading with Fluorescent Dye: The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In their resting state, intracellular calcium levels are low.
-
Stimulation: The steviol glycoside being tested (e.g., Reb M, Reb A) is added to the cells.
-
Signal Detection: If the steviol glycoside activates the transfected bitter taste receptor, it triggers the G-protein signaling cascade, leading to the release of calcium from intracellular stores. This increase in intracellular calcium concentration is detected by the fluorescent dye, resulting in a measurable increase in fluorescence intensity.
-
Data Analysis: The change in fluorescence is monitored over time using a fluorescence plate reader. The intensity of the fluorescence signal is directly proportional to the level of receptor activation. Dose-response curves are often generated to determine the concentration at which the steviol glycoside elicits a response (EC50 value).
Visualizing the Pathways and Processes
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyureorganic.com [pyureorganic.com]
- 3. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. steviaworld.ca [steviaworld.ca]
- 5. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stevia - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]
- 10. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]
- 11. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. Rebaudioside A and Rebaudioside D bitterness do not covary with Acesulfame K bitterness or polymorphisms in TAS2R9 and TAS2R31 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Psychometric and Taste Receptor Responses to Steviol Glycosides [agris.fao.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Computational simulations on the taste mechanism of steviol glycosides based on their interactions with receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fate of Rebaudioside M and Stevioside
A comprehensive examination of the metabolic pathways, experimental data, and methodologies for two prominent steviol glycosides.
This guide provides a detailed comparative analysis of the metabolic fate of Rebaudioside M (Reb M) and stevioside, two steviol glycosides derived from the Stevia rebaudiana plant. While both compounds are utilized as high-intensity, non-caloric sweeteners, their distinct molecular structures, featuring different glycosidic linkages, warrant a thorough investigation of their respective metabolic pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Executive Summary
Extensive research, including in vitro and in vivo studies, has demonstrated that this compound and stevioside, despite their structural differences, share a common metabolic fate. Neither compound is absorbed intact through the upper gastrointestinal tract. Instead, they are both hydrolyzed by the gut microbiota in the colon to the same aglycone, steviol. Subsequently, steviol is absorbed, metabolized in the liver to form steviol glucuronide, and then excreted primarily through the urine.[1] This shared pathway is a critical consideration for the safety assessment and regulatory approval of all steviol glycosides.[2][3]
Comparative Data on Metabolism
The following table summarizes the key quantitative parameters related to the metabolism of steviol glycosides. While direct comparative pharmacokinetic data for this compound and stevioside is limited, the data for Rebaudioside A, a structurally similar and extensively studied steviol glycoside, provides valuable insights. The scientific consensus is that the metabolic fate of all major steviol glycosides is the same.[1][4]
| Parameter | Rebaudioside A | Stevioside | Notes |
| Primary Metabolite | Steviol Glucuronide | Steviol Glucuronide | Both are hydrolyzed to steviol by gut microbiota, which is then glucuronidated in the liver.[5][6][7] |
| Peak Plasma Concentration of Steviol Glucuronide (Cmax) | 1472 ng/mL | 1886 ng/mL | Following a single oral dose in healthy men.[5] |
| Time to Peak Plasma Concentration (Tmax) | 12.0 hours | 8.00 hours | Following a single oral dose in healthy men.[5] |
| Plasma Half-life (t1/2) of Steviol Glucuronide | ~14 hours | ~14 hours | Following a single oral dose in healthy men.[5] |
| Urinary Excretion of Steviol Glucuronide (% of dose) | 59% | 62% | Over a 72-hour period following a single oral dose in healthy men.[5][6] |
| In Vitro Hydrolysis to Steviol | Rapid | Rapid | Complete hydrolysis within 24 hours in human fecal homogenates.[8][9] |
Metabolic Pathway of this compound and Stevioside
The metabolic journey of both this compound and stevioside from ingestion to excretion is a multi-step process primarily mediated by the gut microbiota and hepatic enzymes.
Experimental Protocols
A common and robust method for assessing the metabolism of steviol glycosides is the in vitro incubation with human fecal homogenates. This assay simulates the conditions within the human colon and allows for the direct measurement of hydrolysis rates and metabolite formation.
In Vitro Fecal Homogenate Incubation Assay
Objective: To determine the rate and extent of hydrolysis of this compound and stevioside to steviol by human gut microbiota.
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.
-
Homogenate Preparation: The fecal samples are pooled and homogenized in a buffered salt solution under anaerobic conditions to create a fecal slurry.
-
Incubation: A defined concentration of this compound or stevioside is added to the fecal homogenate. The mixture is then incubated anaerobically at 37°C.
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Sample Processing: The reaction in the collected aliquots is quenched, and the samples are centrifuged to separate the solid fecal matter from the supernatant.
-
Analytical Quantification: The concentrations of the parent steviol glycoside (this compound or stevioside) and the metabolite (steviol) in the supernatant are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Conversion of Stevioside to this compound in Saccharomyces cerevisiae by a Engineering Hydrolase System and Prolonging the Growth Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Oral Rebaudioside A in Patients with Type 2 Diabetes Mellitus and Its Effects on Glucose Homeostasis: A Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Rebaudioside M and Sucrose in Diverse Food Systems
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Sensory Performance of a High-Potency Sweetener
The quest for sugar alternatives that replicate the sensory experience of sucrose without the caloric load is a central challenge in the food and pharmaceutical industries. Rebaudioside M (Reb M), a steviol glycoside found in the leaves of the Stevia rebaudiana plant, has emerged as a promising high-potency sweetener due to its clean, sugar-like taste profile. This guide provides a detailed comparative sensory analysis of Reb M and sucrose across various food matrices, supported by quantitative data, comprehensive experimental protocols, and visualizations of key biological and procedural pathways.
Quantitative Sensory Profile: this compound vs. Sucrose
The sensory attributes of this compound have been evaluated against sucrose in multiple food systems. The data presented below summarizes key sensory parameters, including sweetness intensity, bitterness, and aftertaste, in aqueous solutions, dairy products, and the anticipated profile in baked goods.
Aqueous and Beverage Matrices
In simple aqueous solutions and beverage applications, Reb M demonstrates a sensory profile remarkably similar to sucrose, particularly in terms of its clean sweetness and lack of significant bitterness, a common drawback of other high-potency sweeteners.
| Sensory Attribute | This compound | Sucrose | Food Matrix | Key Findings |
| Sweetness Intensity | High | High | Water, Acidified Water | At equivalent sweetness levels, Reb M provides a comparable initial sweetness impact to sucrose.[1] |
| Bitterness | Very Low | None | Water, Acidified Water | Reb M exhibits significantly lower bitterness compared to other steviol glycosides like Rebaudioside A, and is comparable to the clean taste of sucrose.[1] |
| Aftertaste | Slight sweet linger | Clean, short | Water, Acidified Water | Reb M may have a slightly longer-lasting sweet aftertaste than sucrose, but without significant bitter or metallic notes.[1] |
| Off-Flavors | Minimal to none | None | Water, Acidified Water | Descriptive sensory panels have characterized Reb M as having a clean taste profile with minimal off-flavors like licorice or metallic notes.[1] |
Dairy Products
The performance of sweeteners in complex matrices like dairy can be influenced by interactions with fat, protein, and flavor compounds. Studies in dairy applications, such as ice cream, indicate that Reb M maintains its favorable sensory characteristics.
| Sensory Attribute | This compound | Sucrose | Food Matrix | Key Findings |
| Sweetness Intensity | High | High | Ice Cream | In ice cream formulations, Reb M demonstrated a sweetness intensity comparable to that of sucrose.[2] |
| Bitterness | Low | None | Ice Cream | While slightly higher in bitterness than the sucrose control, Reb M-sweetened ice cream was significantly less bitter than formulations with Rebaudioside A.[2] |
| Overall Liking | High | High | Ice Cream | Consumer panels rated the overall liking of Reb M-sweetened ice cream significantly higher than Reb A versions and comparable to sucrose.[2] |
| Aftertaste | Pleasant, sweet | Creamy, milky | Ice Cream | The aftertaste of Reb M ice cream was described by consumers as sweet, pleasant, creamy, and milky, similar to the sucrose control.[2] |
Experimental Protocols for Sensory Evaluation
A robust sensory evaluation is critical for accurately characterizing and comparing sweeteners. The following outlines a comprehensive protocol for a descriptive sensory analysis of this compound versus sucrose in a given food matrix.
Panelist Selection and Training
-
Recruitment : Recruit 10-12 individuals with prior experience in descriptive sensory analysis. Screen candidates for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and their interest and availability for the duration of the study.
-
Training : Conduct a minimum of 10-12 training sessions, each lasting 1-2 hours.
-
Initial Sessions : Introduce panelists to the basic tastes and the fundamental principles of sensory evaluation.
-
Lexicon Development : Present panelists with a range of sweeteners, including sucrose, Reb M, and other high-potency sweeteners, in the target food matrix. Through group discussion, develop a consensus-based lexicon of sensory attributes and their definitions. This should include terms for sweetness, bitterness, aftertastes (e.g., sweet, bitter, metallic, licorice), and mouthfeel.
-
Intensity Scaling : Train panelists to use a 15-point intensity scale (where 0 = none and 15 = extremely intense) to rate the identified attributes. Provide reference standards for different intensity levels.
-
Performance Evaluation : Monitor panelist performance for consistency and discrimination ability throughout the training period.
-
Sample Preparation and Presentation
-
Sample Preparation : Prepare all samples, including the sucrose control and the Reb M variable, in the chosen food matrix (e.g., beverage, dairy product) at least 24 hours prior to evaluation to ensure flavor equilibration. All samples should be prepared under identical conditions. The concentration of Reb M should be determined based on its sweetness equivalence to the sucrose concentration being tested.
-
Sample Coding and Blinding : Assign three-digit random codes to all samples to prevent bias. The identity of the samples should be blinded to the panelists.
-
Presentation : Serve samples at a controlled temperature appropriate for the food matrix. Provide panelists with unsalted crackers and purified water for palate cleansing between samples. The order of sample presentation should be randomized for each panelist.
Sensory Evaluation Procedure
-
Evaluation Booths : Conduct the evaluation in individual sensory booths under controlled lighting and with good ventilation to minimize distractions.
-
Data Collection : Panelists will evaluate each sample and rate the intensity of each sensory attribute on the 15-point scale using a computerized data collection system.
-
Replication : Each panelist should evaluate each sample in triplicate over three separate sessions to ensure data reliability.
Visualizing the Sweet Taste Signaling Pathway
The perception of sweetness is initiated by the binding of sweet compounds to specific G-protein coupled receptors on the surface of taste cells. The following diagram illustrates the canonical sweet taste signaling pathway activated by both sucrose and this compound.
Caption: Sweet taste signaling pathway for sucrose and this compound.
Experimental Workflow for Comparative Sensory Analysis
The logical flow of a comparative sensory analysis study is crucial for obtaining reliable and actionable data. The following diagram outlines a typical workflow.
Caption: Workflow for a comparative sensory analysis study.
References
Physicochemical property comparison of enzymatically synthesized versus plant-derived Rebaudioside M
A detailed examination of the physicochemical properties of Rebaudioside M from two primary production sources reveals remarkable consistency, underscoring the viability of enzymatic synthesis as an alternative to traditional plant extraction. For researchers, scientists, and drug development professionals, understanding the nuances of these properties is critical for formulation and application.
This compound (Reb M), a steviol glycoside prized for its sucrose-like sweetness and lack of bitter aftertaste, is sourced commercially through two main routes: direct extraction from the leaves of the Stevia rebaudiana Bertoni plant and production via enzymatic conversion of purified stevia leaf extracts. While the natural abundance of Reb M in the stevia leaf is low, enzymatic methods offer a scalable and sustainable alternative. This guide provides a comparative overview of the key physicochemical properties of Reb M from both sources, supported by available data and detailed experimental methodologies.
Physicochemical Property Comparison
Extensive analysis confirms that enzymatically synthesized this compound is chemically identical to its plant-derived counterpart.[1] Regulatory bodies have concluded that there are no safety concerns arising from the enzymatic manufacturing process, as the final compound is the same as that extracted from the plant.[1] The sensory profiles of Reb M from extraction, bioconversion, and fermentation sources have been evaluated by trained panels, revealing no significant differences in taste, aftertaste, or mouthfeel.
Below is a summary of the key physicochemical properties for both forms of this compound.
| Property | Enzymatically Synthesized this compound | Plant-Derived this compound |
| Purity | Typically ≥95% on a dried basis.[1] | Typically >95% for purified crystalline form. |
| Solubility (in water at 25°C) | Data not available for direct comparison under identical conditions. | Slightly soluble, approximately 0.1 g/100 mL.[2] |
| Stability | Considered stable under typical food and beverage storage conditions; stability is very similar to Rebaudioside A.[2] | As a dry powder, it is stable for at least one year at ambient temperature with controlled humidity.[2] |
| Melting Point | Data not available. | Data not available in the reviewed sources. |
| Molecular Formula | C₅₆H₉₀O₃₃[3] | C₅₆H₉₀O₃₃[3] |
| Molecular Weight | 1291.3 g/mol | 1291.3 g/mol |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the physicochemical properties of this compound. The following protocols are based on established analytical techniques for steviol glycosides.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to quantify the amount of this compound and other steviol glycosides in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
This compound reference standard
-
Column: Phenomenex Synergi Hydro-RP, 4.6 × 250 mm, 4 µm
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.0284% ammonium acetate and 0.0116% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Column Temperature: 55 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient Elution:
-
0–8.5 min: 75% A, 25% B
-
10.0 min: 71% A, 29% B
-
10.0–16.5 min: 70% A, 30% B
-
25 min: 70% A, 30% B[3]
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area with the calibration curve.
-
Solubility Determination
This protocol determines the concentration of this compound that can dissolve in a solvent at a specific temperature.
Instrumentation:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Centrifuge
-
HPLC system
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of solvent (e.g., water) in a sealed container.
-
Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C) and stir for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the supernatant to remove any remaining suspended solids.
-
Dilute a known volume of the clear supernatant with an appropriate solvent.
-
Analyze the diluted solution by HPLC (using the method described above) to determine the concentration of dissolved this compound.
-
Calculate the solubility in g/100 mL.
Stability Assessment
This protocol evaluates the degradation of this compound over time under specific storage conditions.
Instrumentation:
-
Environmental chamber with controlled temperature and humidity
-
HPLC system
Procedure:
-
Prepare solutions of this compound in the desired matrix (e.g., buffer solution at a specific pH).
-
Store the solutions in an environmental chamber under controlled conditions (e.g., 25°C / 60% relative humidity).
-
At specified time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot of each solution.
-
Analyze the aliquots by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration to assess stability.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound typically involves the bioconversion of other steviol glycosides, such as Rebaudioside A, which are more abundant in stevia leaves. This process utilizes specific enzymes, often produced through fermentation using genetically modified microorganisms.
Caption: Enzymatic synthesis workflow for this compound.
References
- 1. Safety of the proposed amendment of the specifications for steviol glycosides (E 960) as a food additive: this compound produced via enzyme‐catalysed bioconversion of purified stevia leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Next Generation Stevia Sweetener: this compound [mdpi.com]
- 3. Isolation and Characterization of a Novel this compound Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of this compound Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Rebaudioside M as a sugar substitute in diabetic research models compared to other non-caloric sweeteners
For Researchers, Scientists, and Drug Development Professionals
The escalating global prevalence of diabetes mellitus has intensified the search for safe and effective sugar substitutes. Among the emerging non-caloric sweeteners, Rebaudioside M (Reb M), a steviol glycoside found in the leaves of the Stevia rebaudiana plant, has garnered significant interest for its sucrose-like taste profile. This guide provides a comprehensive comparison of the efficacy of Reb M with other non-caloric sweeteners in preclinical diabetic research models, supported by experimental data and detailed methodologies.
Comparative Efficacy on Key Diabetic Markers
The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound and other non-caloric sweeteners on critical parameters of glycemic control and metabolic health in diabetic and diet-induced obesity animal models.
Table 1: Effects on Blood Glucose Levels
| Sweetener | Animal Model | Dosage | Duration | Fasting Blood Glucose | Non-Fasting Blood Glucose | Oral Glucose Tolerance Test (OGTT) | Citation(s) |
| This compound | High-Fat Diet-Induced Obese Mice | 0.2 g/L in drinking water | 16 weeks | Moderately lower (not statistically significant) | Significantly lower vs. Fructose/Sucrose group | No significant improvement | [1][2][3] |
| Rebaudioside A | STZ-Induced Diabetic Rats | 50-500 mg/kg BW | 8 weeks | Significantly reduced | - | - | [4] |
| Stevioside | STZ-Induced Diabetic Rats | 2 mg/kg BW | 4 weeks | Significant improvements | - | - | [5][6] |
| Stevia Extract | db/db Mice | 200 & 500 mg/kg/day | 35 days | Lowered | - | Lowered | [7] |
| Aspartame | Alloxan-Induced Diabetic Rats | Not specified | 6 weeks | Significantly decreased by 50% | - | - | [8][9] |
| Sucralose | STZ-Induced Diabetic Rats | Not specified | 6 weeks | No significant effect | - | - | [4] |
| Erythritol | People with Glucose Intolerance | Not specified | 2 weeks | No significant change | - | No significant change in 2-hr plasma glucose | [10][11][12] |
Table 2: Effects on Insulin and Insulin Resistance
| Sweetener | Animal Model | Dosage | Duration | Serum Insulin | Insulin Resistance (HOMA-IR) | Citation(s) |
| This compound | High-Fat Diet-Induced Obese Mice | 0.2 g/L in drinking water | 16 weeks | - | No significant improvement in insulin sensitivity | [1][2][3] |
| Rebaudioside A | STZ-Induced Diabetic Rats | 50-500 mg/kg BW | 8 weeks | - | Reduced | [4] |
| Stevia Extract | db/db Mice | 200 & 500 mg/kg/day | 35 days | Decreased | Ameliorated | [7] |
| Aspartame | Alloxan-Induced Diabetic Rats | Not specified | 6 weeks | - | - | [8][9] |
| Erythritol | People with Glucose Intolerance | Not specified | 2 weeks | No significant change | No significant change | [10][11][12] |
Table 3: Effects on Glycosylated Hemoglobin (HbA1c)
| Sweetener | Animal Model | Dosage | Duration | HbA1c Levels | Citation(s) |
| Rebaudioside A | STZ-Induced Diabetic Rats | Not specified | Not specified | Significantly increased in diabetic rats, Reb A treatment decreased levels | [13] |
| Stevia Extract | STZ-Induced Diabetic Rats | 200-500 ppm in drinking water | Not specified | Significantly decreased | [14] |
| Stevioside | Type 2 Diabetic Subjects | 1,500 mg/day | 3 months | Not significantly lowered | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of standard experimental protocols used in the cited studies.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used method to assess how quickly an animal can clear a glucose load from its blood.
-
Animal Preparation: Mice or rats are typically fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A concentrated glucose solution (usually 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine glucose tolerance. A smaller AUC indicates better glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the rodent. Animals are allowed to recover for several days.
-
Fasting: Animals are fasted overnight prior to the clamp procedure.
-
Insulin and Glucose Infusion: A constant infusion of insulin is administered through the jugular vein catheter to create a state of hyperinsulinemia. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, normal level (euglycemia).
-
Blood Glucose Monitoring: Blood glucose levels are frequently monitored from the arterial catheter.
-
Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity, as the body is more efficiently disposing of glucose in response to the infused insulin.
-
Tracer Studies (Optional): Radiolabeled glucose tracers can be co-infused to assess glucose uptake and production in specific tissues.
Signaling Pathways
Non-caloric sweeteners can exert their metabolic effects through the modulation of key intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the putative mechanisms of action for steviol glycosides.
Caption: PI3K/Akt Signaling Pathway Activation by Steviol Glycosides.
Steviol glycosides, including this compound, are hypothesized to mimic insulin by activating the insulin receptor, leading to the downstream activation of the PI3K/Akt pathway.[16] This signaling cascade promotes the translocation of GLUT4 transporters to the cell membrane, thereby facilitating glucose uptake into cells.[16]
Caption: AMPK Pathway Modulation by Stevia Extracts.
Studies on stevia extracts, which contain a mixture of steviol glycosides including Reb M, suggest an upregulation of AMP-activated protein kinase (AMPK) in skeletal muscle.[5][6] AMPK activation is a key cellular energy sensor that promotes glucose uptake through increased GLUT4 expression and can also contribute to the suppression of oxidative stress.[5][6]
Conclusion
This compound shows promise as a non-caloric sugar substitute with potential benefits for glycemic control, as suggested by preclinical studies in diet-induced obese models.[1][2][3] However, direct comparative studies against other non-caloric sweeteners in established diabetic animal models are limited. While the broader class of steviol glycosides has been shown to modulate key insulin signaling pathways like PI3K/Akt and AMPK, further research is needed to specifically elucidate the molecular mechanisms of this compound in diabetic tissues. The provided data and protocols offer a foundation for researchers to design future studies aimed at rigorously evaluating the efficacy and mechanisms of action of this compound in the context of diabetes.
References
- 1. Rebaudioside D and M, the next-generation sugar substitutes, do not exacerbate metabolic dysfunction in high-fat diet mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rebaudioside D and M, the next-generation sugar substitutes, do not exacerbate metabolic dysfunction in high-fat diet mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Assessment of Stevioside and Sucralose as Sucrose Substitutes for Diabetics on STZ-Induced Diabetes in Rats | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Attenuation of metabolic dysfunctions in the skeletal muscles of type 1 diabetic rats by Stevia rebaudiana extracts, via AMPK upregulation and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stevia (Stevia rebaudiana) extract ameliorates insulin resistance by regulating mitochondrial function and oxidative stress in the skeletal muscle of db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. [PDF] Comparative Effects of Stevia Rebaudiana and Aspartame on hepato-renal function of diabetic rats: Biochemical and Histological Approaches - | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Glycemic Effects of Rebaudioside A and Erythritol in People with Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycemic Effects of Rebaudioside A and Erythritol in People with Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steviol Glycosides Supplementation Affects Lipid Metabolism in High-Fat Fed STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glycemic Effects of Rebaudioside A and Erythritol in People with Glucose Intolerance [e-dmj.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rebaudioside M in a Laboratory Setting
For immediate reference, Rebaudioside M is classified as a non-hazardous substance. Disposal should align with local, state, and federal regulations for non-hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides detailed procedures for the safe and compliant disposal of this compound, a high-purity stevia sweetener, intended for researchers, scientists, and drug development professionals. The following guidelines are based on safety data sheets (SDS) and general laboratory chemical waste protocols.
Summary of Disposal Procedures
This compound, in solid or dissolved form, can typically be disposed of through standard laboratory waste streams designed for non-hazardous materials. The primary methods are solid waste disposal and drain disposal, with the choice depending on the quantity and form of the waste.
| Disposal Method | Recommended for | Key Considerations |
| Solid Waste | Unused or expired pure this compound, contaminated labware (e.g., weigh boats, gloves). | Must be in a sealed, clearly labeled container. Avoid creating dust. |
| Drain Disposal | Small quantities of aqueous solutions of this compound. | Must be highly diluted with water. Check local wastewater regulations and institutional policies. Limited by its solubility. |
| Hazardous Waste | This compound mixed with hazardous solvents or other hazardous chemicals. | Follow standard procedures for hazardous chemical waste, including proper labeling, containment, and pickup by EHS. |
Quantitative Data: Water Solubility of this compound
The solubility of this compound in water is a key factor for determining the appropriate disposal method, particularly for drain disposal.
| Form of this compound | Solubility in Water (at 25°C) | Citation |
| Crystalline | 0.1 g / 100 mL | [1][2] |
| Amorphous | 1.1–1.3 g / 100 mL | [1] |
Experimental Protocols for Disposal
Protocol 1: Disposal of Solid this compound Waste
This protocol is for the disposal of solid, non-hazardous this compound, including expired product and contaminated disposable labware.
Materials:
-
Waste container (e.g., a sturdy plastic bag or a sealable container)
-
Label for the waste container
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Container Preparation: Select a waste container that can be securely sealed. Label it clearly as "this compound Waste (Non-Hazardous)" and include the date.
-
Waste Collection: Carefully place the solid this compound waste into the prepared container. This includes any contaminated items such as weigh boats, filter paper, or gloves. To minimize dust, avoid dropping the powder from a height.
-
Sealing: Securely seal the container to prevent any powder from escaping.
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's guidelines specify a different collection point for non-hazardous chemical waste.[3][4]
Protocol 2: Drain Disposal of Aqueous this compound Solutions
This protocol is for the disposal of small quantities of this compound dissolved in water.
Materials:
-
Aqueous solution of this compound
-
Access to a laboratory sink with running water
-
PPE: lab coat, gloves, safety glasses
Procedure:
-
Dilution: Ensure the concentration of this compound in the solution is low. If necessary, dilute the solution further with water.
-
Flushing: Turn on the cold water tap to a steady flow.
-
Pouring: Slowly pour the this compound solution down the drain.
-
Continued Flushing: Allow the water to run for at least 30 seconds after pouring the solution to ensure it is thoroughly flushed from the plumbing system.[3][5]
-
Log Entry: If required by your laboratory's standard operating procedures, record the disposal in a logbook.
Visual Guidance: Disposal Workflows
The following diagrams illustrate the decision-making process and procedures for the proper disposal of this compound.
References
- 1. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steviaworld.ca [steviaworld.ca]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Rebaudioside M
Essential Safety and Handling Guide for Rebaudioside M
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures ensure safe handling, storage, and disposal of this substance in a laboratory setting.
Physical and Chemical Properties
This compound is a white to off-white powder.[1][2] It is a steviol glycoside extracted from the leaves of the Stevia rebaudiana Bertoni plant.[3][4][5] The substance is stable as a dry powder for at least one year at ambient temperature and under controlled humidity.[4][5]
| Property | Data |
| Appearance | Off-white to White Powder |
| Chemical Formula | C56H90O33 |
| CAS Number | 1220616-44-3 |
| Hazard Classification | Not classified as hazardous (GHS) |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[6]
| Protection Type | Recommended PPE |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] A face shield can offer additional protection against splashes.[8][9][10] |
| Skin | Wear powder-free nitrile or neoprene gloves.[9][11] A clean lab coat or a disposable gown is also recommended to prevent skin contact.[11] |
| Respiratory | Under normal conditions with adequate ventilation, respiratory protection is not required.[6] If dust is generated and exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[7] |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a fume hood or other ventilated enclosure when handling large quantities or if there is a potential for dust generation.
Precautions for Safe Handling:
-
Avoid generating dust, as it may form combustible concentrations in the air.[1]
-
Ground all equipment when handling large quantities to prevent static discharge.[1]
-
Avoid contact with eyes and skin.
-
Do not ingest or inhale.
-
Practice good laboratory hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated area.[12]
-
Protect from light.[1]
Accidental Release and Disposal Plan
Spill Response:
-
Small Spills: Use appropriate tools to mechanically pick up the spilled solid and place it in a designated waste disposal container.[1]
-
Large Spills: Use appropriate tools to transfer the spilled solid into a suitable container for disposal.[1] Wetting the material with water can help to limit dust emission.[1]
-
Avoid allowing the substance to enter sewers or surface water.[6]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[7][13] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water and soap.[1][13] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1][13] Remove contact lenses if present and easy to do.[1][13] Seek medical attention if irritation persists.[1] |
| Ingestion | If a large amount is swallowed, rinse the mouth with water and seek medical attention.[1][13] Do not induce vomiting unless directed to do so by medical personnel.[13] |
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
References
- 1. chempoint.com [chempoint.com]
- 2. fda.gov [fda.gov]
- 3. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 4. Development of Next Generation Stevia Sweetener: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 10. osha.gov [osha.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. ingredion.com [ingredion.com]
- 13. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
